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  • Product: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
  • CAS: 7656-31-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of the amino acid tyrosine. This document details a multi-step synthesis beginning with commercially available starting materials, outlines detailed experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway to aid in comprehension and practical application in a research and development setting.

Synthetic Strategy Overview

The synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can be effectively achieved through a well-established route in amino acid synthesis: the Erlenmeyer-Plöchl reaction. This strategy involves the condensation of an aromatic aldehyde with an N-acylglycine to form an azlactone intermediate. Subsequent reduction of the carbon-carbon double bond and hydrolysis of the amide and ester functionalities yields the desired amino acid.

To accommodate the hydroxyl group on the phenyl ring, a protection strategy is employed. The synthesis commences with 2-fluoro-4-hydroxybenzaldehyde, where the hydroxyl group is first protected as a methoxy ether. Following the core amino acid synthesis, a final deprotection step reveals the target molecule.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start 2-Fluoro-4-hydroxybenzaldehyde Protection Protection of Hydroxyl Group Start->Protection Intermediate1 2-Fluoro-4-methoxybenzaldehyde Protection->Intermediate1 Erlenmeyer Erlenmeyer-Plöchl Azlactone Synthesis Intermediate1->Erlenmeyer Intermediate2 (Z)-4-(2-Fluoro-4-methoxybenzylidene) -2-phenyloxazol-5(4H)-one Erlenmeyer->Intermediate2 Reduction Reduction of Azlactone Intermediate2->Reduction Intermediate3 N-Benzoyl-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid Reduction->Intermediate3 Hydrolysis Hydrolysis of Amide Intermediate3->Hydrolysis Intermediate4 2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid Hydrolysis->Intermediate4 Deprotection Deprotection of Hydroxyl Group Intermediate4->Deprotection FinalProduct 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Deprotection->FinalProduct

Figure 1: Overall synthetic workflow for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Detailed Experimental Protocols

Step 1: Protection of 2-Fluoro-4-hydroxybenzaldehyde

Reaction: Methylation of the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde to yield 2-fluoro-4-methoxybenzaldehyde.

Protocol:

  • To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), is added potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • The mixture is stirred for 15-30 minutes, after which methyl iodide (CH₃I, 1.2 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords pure 2-fluoro-4-methoxybenzaldehyde.

Quantitative Data:

ParameterValue
Starting Material2-Fluoro-4-hydroxybenzaldehyde
ReagentsMethyl iodide, Potassium carbonate
SolventAcetone or DMF
Reaction Time12-24 hours
TemperatureRoom Temperature
Typical Yield >95%
Step 2: Erlenmeyer-Plöchl Azlactone Synthesis

Reaction: Condensation of 2-fluoro-4-methoxybenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base to form (Z)-4-(2-fluoro-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one. Alternatively, N-benzoylglycine (hippuric acid) can be used to yield the 2-phenyl-oxazolone derivative. The protocol below describes the reaction with hippuric acid.[1][2][3]

Erlenmeyer_Plochl Aldehyde 2-Fluoro-4-methoxybenzaldehyde Azlactone (Z)-4-(2-Fluoro-4-methoxybenzylidene) -2-phenyloxazol-5(4H)-one Aldehyde->Azlactone HippuricAcid Hippuric Acid HippuricAcid->Azlactone Reagents Acetic Anhydride Sodium Acetate Reagents->Azlactone Condensation

Figure 2: Erlenmeyer-Plöchl azlactone synthesis.

Protocol:

  • A mixture of 2-fluoro-4-methoxybenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is prepared in a round-bottom flask.[4]

  • The mixture is heated with stirring at 100-120 °C for 1-2 hours.[4]

  • The reaction is monitored by TLC for the disappearance of the starting aldehyde.

  • After completion, the reaction mixture is cooled to room temperature and then poured into cold water or ethanol to precipitate the product.

  • The solid is collected by filtration, washed with cold water and then cold ethanol, and dried under vacuum to yield the crude azlactone.

  • Recrystallization from a suitable solvent such as ethanol or acetic acid can be performed for further purification.

Quantitative Data:

ParameterValue
Starting Materials2-Fluoro-4-methoxybenzaldehyde, Hippuric Acid
ReagentsAcetic Anhydride, Sodium Acetate
Reaction Time1-2 hours
Temperature100-120 °C
Typical Yield 70-90%
Step 3: Reduction of the Azlactone

Reaction: Reduction of the exocyclic double bond of the azlactone to yield N-benzoyl-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid.

Protocol:

  • The azlactone (1.0 eq) is dissolved in a suitable solvent, such as a mixture of acetone and water.

  • A reducing agent, such as sodium amalgam or catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst), is used. For a laboratory scale, reduction with red phosphorus and hydriodic acid is also a classic method, though harsher.[4] A milder alternative is catalytic hydrogenation.

  • For catalytic hydrogenation: The azlactone is dissolved in a solvent like ethyl acetate or methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr shaker) and stirred at room temperature until the reaction is complete (monitored by TLC).

  • After the reaction, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to give the crude N-benzoyl-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid.

Quantitative Data:

ParameterValue
Starting Material(Z)-4-(2-Fluoro-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one
Reducing AgentH₂/Pd-C or other suitable agents
SolventEthyl acetate, Methanol
Reaction Time4-24 hours (for hydrogenation)
TemperatureRoom Temperature
Typical Yield 80-95%
Step 4: Hydrolysis of the N-Benzoyl Group

Reaction: Hydrolysis of the N-benzoyl protecting group to yield 2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid.

Protocol:

  • The crude N-benzoyl amino acid from the previous step is suspended in an aqueous acid solution, typically 6M hydrochloric acid (HCl) or 48% hydrobromic acid (HBr).

  • The mixture is heated at reflux for several hours (4-12 hours), with the progress of the reaction monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature. Benzoic acid may precipitate and can be removed by filtration or extraction with a non-polar organic solvent like diethyl ether.

  • The aqueous layer is then concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of water, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) with a base, such as aqueous ammonia or sodium hydroxide, to precipitate the free amino acid.

  • The solid product is collected by filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum.

Quantitative Data:

ParameterValue
Starting MaterialN-Benzoyl-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid
Reagent6M HCl or 48% HBr
Reaction Time4-12 hours
TemperatureReflux
Typical Yield 70-90%
Step 5: Deprotection of the Methoxy Group

Reaction: Cleavage of the methyl ether to unveil the free hydroxyl group, yielding the final product, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Protocol:

  • 2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid (1.0 eq) is dissolved in a strong acid, typically 48% aqueous hydrobromic acid (HBr) or a solution of boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperature.

  • For HBr cleavage: The amino acid is refluxed in 48% HBr for 2-6 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and concentrated under reduced pressure to remove the excess acid.

  • The residue is dissolved in water, and the pH is adjusted to the isoelectric point (around pH 6) with a base (e.g., aqueous ammonia) to precipitate the final product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from water/ethanol may be performed for further purification.

Quantitative Data:

ParameterValue
Starting Material2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid
Reagent48% HBr or BBr₃
Reaction Time2-6 hours (with HBr)
TemperatureReflux (with HBr)
Typical Yield 60-80%

Quantitative Data Summary

StepReactionStarting Material(s)Key ReagentsTypical Yield (%)
1Protection2-Fluoro-4-hydroxybenzaldehydeCH₃I, K₂CO₃>95
2Azlactone Formation2-Fluoro-4-methoxybenzaldehyde, Hippuric AcidAc₂O, NaOAc70-90
3Reduction(Z)-4-(2-Fluoro-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-oneH₂/Pd-C80-95
4HydrolysisN-Benzoyl-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid6M HCl or 48% HBr70-90
5Deprotection2-Amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid48% HBr60-80
Overall - 2-Fluoro-4-hydroxybenzaldehyde - ~30-55

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for the final product, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, based on known data for similar structures. Actual experimental data should be obtained for confirmation.

¹H NMR (D₂O, 400 MHz):

  • δ 7.0-7.2 (m, 1H, Ar-H)

  • δ 6.7-6.9 (m, 2H, Ar-H)

  • δ 4.1-4.2 (t, 1H, α-CH)

  • δ 3.0-3.2 (m, 2H, β-CH₂)

¹³C NMR (D₂O, 100 MHz):

  • δ 175-178 (C=O, carboxylic acid)

  • δ 155-158 (d, J=~240 Hz, C-F)

  • δ 150-153 (C-OH)

  • δ 130-132 (d, J=~5 Hz, Ar-C)

  • δ 115-118 (d, J=~15 Hz, Ar-C)

  • δ 110-113 (Ar-C)

  • δ 105-108 (d, J=~25 Hz, Ar-C)

  • δ 55-58 (α-C)

  • δ 35-38 (β-C)

Mass Spectrometry (ESI+):

  • m/z: [M+H]⁺ calculated for C₉H₁₁FNO₃: 200.0666; found: 200.0668

Conclusion

This technical guide outlines a robust and adaptable synthetic route for the preparation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. The Erlenmeyer-Plöchl synthesis, coupled with a standard protection/deprotection strategy, provides a reliable method for accessing this valuable fluorinated amino acid. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating the synthesis and further investigation of this and related compounds. It is important to note that all synthetic procedures should be carried out by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, also known as 2'-Fluoro-DL-tyrosine, is a synthetic amino acid derivative. Its structure, f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, also known as 2'-Fluoro-DL-tyrosine, is a synthetic amino acid derivative. Its structure, featuring a fluorine atom on the phenyl ring of tyrosine, makes it a compound of significant interest in various scientific domains, including drug development and biochemical research. The introduction of fluorine can profoundly alter the physicochemical and biological properties of a molecule, such as its acidity, lipophilicity, metabolic stability, and binding affinity to protein targets. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, details general experimental protocols for their determination, and discusses its potential biological relevance based on studies of closely related compounds.

Core Physicochemical Properties

While specific experimentally determined data for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid are limited in publicly accessible literature, a combination of basic identifiers and computationally predicted properties provides a foundational understanding of the molecule.

Table 1: Core Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid-
Synonyms 2'-Fluoro-DL-tyrosine, 2-Fluoro-dl-tyrosine[1]
CAS Number 7656-31-7[1]
Molecular Formula C₉H₁₀FNO₃[1]
Molecular Weight 199.18 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1O)F)CC(C(=O)O)N[1]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
logP (Octanol-Water Partition Coefficient) -1.7[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]

Experimental Protocols for Physicochemical Property Determination

Standard methodologies are employed to experimentally determine the physicochemical properties of amino acids and their derivatives. The following are detailed protocols that can be applied to 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For high-purity compounds, this range is typically narrow.

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption and formulation.

Methodology:

  • Solvent Selection: A range of physiologically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at different pH values, and organic solvents like ethanol and DMSO.

  • Equilibrium Method: An excess amount of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quantification: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is dissolved in a known volume of deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic functional groups (the carboxylic acid and the phenolic hydroxyl group) and the amino group have been neutralized.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel amino acid derivative like 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

G Workflow for Physicochemical Profiling cluster_0 Initial Assessment cluster_1 Core Physicochemical Properties cluster_2 Advanced Characterization A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point B->C D Solubility (Aqueous & Organic) B->D E pKa Determination B->E F LogP/LogD Measurement B->F G Hygroscopicity C->G H Polymorphism Screening C->H I Chemical Stability C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I G->I H->I

Caption: Logical workflow for the physicochemical profiling of a novel amino acid derivative.

Biological Activity and Potential Signaling Pathways

While no specific biological activity or signaling pathway has been definitively elucidated for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, the known activities of closely related fluorinated tyrosine analogs provide valuable insights into its potential applications and mechanisms of action.

Fluorinated amino acids are often utilized as probes in biochemical and medical research. For instance, 2-fluorotyrosine has been incorporated into proteins to study their structure and interactions using ¹⁹F NMR spectroscopy[2]. This suggests that 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid could be a valuable tool for similar studies.

Furthermore, various radio-labeled fluorinated tyrosine derivatives, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), are employed as tracers in Positron Emission Tomography (PET) for the imaging of brain tumors[3]. These tracers are taken up by cancer cells through amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant tissues. The uptake mechanism of these tracers provides a potential avenue of investigation for the biological transport of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Studies on other fluorinated tyrosine isomers have indicated potential effects on neurotransmitter systems. For example, 6-fluoro-m-tyrosine has been investigated for its role in dopamine release and metabolism in the rat striatum[4]. This raises the possibility that 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid could also interact with pathways involved in neurotransmitter synthesis or signaling.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a fluorinated tyrosine analog, based on the known roles of tyrosine and the potential for competitive inhibition or altered metabolism.

G Hypothetical Signaling Pathway Involvement cluster_0 Cell Membrane cluster_1 Intracellular Space LAT1 Amino Acid Transporter (e.g., LAT1) Tyr_analog 2-Amino-3-(2-fluoro-4- hydroxyphenyl)propanoic acid LAT1->Tyr_analog Tyr_hydroxylase Tyrosine Hydroxylase Tyr_analog->Tyr_hydroxylase Potential Inhibition Protein_incorp Protein Synthesis Tyr_analog->Protein_incorp DOPA_analog Fluoro-DOPA Analog Tyr_hydroxylase->DOPA_analog Altered Metabolism Altered_protein Altered Protein Function Protein_incorp->Altered_protein Tyr_analog_ext Extracellular Tyr Analog Tyr_analog_ext->LAT1 Uptake

Caption: Hypothetical involvement of a fluorinated tyrosine analog in cellular pathways.

Conclusion

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a compound with significant potential for application in biochemical research and drug discovery. While a complete experimental physicochemical profile is not yet publicly available, this guide provides the foundational knowledge of its known properties and the established methodologies for their determination. The biological activities of related fluorinated tyrosine derivatives suggest promising avenues for future investigation, particularly in the areas of protein structure analysis, medical imaging, and neuropharmacology. Further experimental characterization of this molecule is warranted to fully elucidate its properties and unlock its potential.

References

Foundational

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid CAS number

A Definitive CAS Number for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid Remains Elusive, Hindering Comprehensive Analysis Despite a thorough search of chemical databases and scientific literature, a specific CAS (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: December 2025

A Definitive CAS Number for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid Remains Elusive, Hindering Comprehensive Analysis

Despite a thorough search of chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) registry number for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid could not be definitively identified. This critical piece of information is essential for accessing detailed technical data, established experimental protocols, and comprehensive biological pathway information necessary for the creation of an in-depth technical guide as requested.

The investigation yielded CAS numbers for several structurally similar compounds, including isomers with the fluorine or hydroxyl group at different positions on the phenyl ring. For instance, the CAS number for the (S)-enantiomer of 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid is 7423-96-3. However, the precise configuration of 2-fluoro-4-hydroxyphenyl distinguishes the target compound, and without its unique identifier, any attempt to compile the requested technical whitepaper would be based on potentially inaccurate and irrelevant data.

The absence of a dedicated CAS number suggests that 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid may be a novel compound, a research chemical with limited public documentation, or a substance that has not yet been registered with the Chemical Abstracts Service. This lack of a central identifier prevents the aggregation of the quantitative data, detailed experimental methodologies, and signaling pathway information required to meet the user's specifications for a technical guide aimed at researchers and drug development professionals.

Consequently, the creation of structured data tables and Graphviz diagrams, as mandated by the core requirements, cannot be completed at this time. Further research, potentially including direct inquiry with chemical synthesis companies or a review of specialized proprietary databases, may be necessary to ascertain the CAS number and associated technical details for this specific compound.

Exploratory

biological activity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

An In-depth Technical Guide on the Biological Activity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid A potent anti-inflammatory agent targeting the NF-κB signaling pathway Audience: Researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

A potent anti-inflammatory agent targeting the NF-κB signaling pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a synthetic amino acid derivative that has emerged as a significant subject of interest in pharmacological research due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its biological activity, with a particular focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary biological activity identified for this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is the suppression of the NF-κB signaling cascade. NF-κB is a key transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid exerts its anti-inflammatory effects by inhibiting the activation of NF-κB. This is achieved through the suppression of phosphorylation and subsequent nuclear translocation of NF-κB subunits. By preventing NF-κB from reaching the nucleus, the compound effectively blocks the transcription of downstream inflammatory mediators.[1]

Signaling Pathway Diagram

NF_kappa_B_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB_NFkappaB IκBα-NF-κB Complex IKK->IkappaB_NFkappaB phosphorylates IκBα IkappaB IκBα IkappaB->IkappaB NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates IkappaB_NFkappaB->NFkappaB releases Compound 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Compound->IKK inhibits DNA κB DNA Sites NFkappaB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Quantitative Biological Activity Data

The inhibitory potency of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid has been quantified in cellular assays. The following table summarizes the key efficacy data for this compound, identified as "compound 51" in the cited literature.[1]

ParameterAssay SystemValue
NF-κB Activity Inhibition Dual-luciferase reporter assay in HEK293T cellsIC₅₀ = 172.2 ± 11.4 nM
Nitric Oxide (NO) Release Inhibition LPS-stimulated RAW264.7 cellsIC₅₀ = 3.1 ± 1.1 µM

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the .

NF-κB Activity Inhibition Assay (Dual-Luciferase Reporter Assay)

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus in the presence of the test compound.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells, chosen for their high transfection efficiency.

  • Protocol:

    • HEK293T cells are cultured in appropriate media and seeded into 96-well plates.

    • Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

    • After transfection, cells are treated with varying concentrations of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

    • NF-κB signaling is stimulated (e.g., with TNF-α).

    • Following incubation, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

    • The ratio of firefly to Renilla luciferase activity is calculated to determine the level of NF-κB activation.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Release Inhibition Assay (Griess Assay)

This assay is used to determine the effect of the compound on the production of nitric oxide, a pro-inflammatory mediator, in immune cells.

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Protocol:

    • RAW264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid for a specified period.

    • Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

    • The IC₅₀ value is calculated based on the dose-dependent inhibition of NO production.

Experimental Workflow Diagram

Experimental_Workflow cluster_NFkappaB NF-κB Activity Assay cluster_NO NO Release Assay A1 Seed HEK293T cells A2 Co-transfect with Luciferase Plasmids A1->A2 A3 Treat with Compound A2->A3 A4 Stimulate NF-κB A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Calculate IC₅₀ A5->A6 B1 Seed RAW264.7 cells B2 Pre-treat with Compound B1->B2 B3 Induce with LPS B2->B3 B4 Collect Supernatant B3->B4 B5 Perform Griess Assay B4->B5 B6 Calculate IC₅₀ B5->B6

Caption: Workflow for determining the biological activity of the compound.

Downstream Effects and In Vivo Activity

The inhibition of the NF-κB pathway by 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid leads to several downstream anti-inflammatory effects. In LPS-stimulated RAW264.7 cells, the compound suppresses the over-expression of the pro-inflammatory cytokines TNF-α and IL-6.[1]

Furthermore, the compound has demonstrated significant anti-inflammatory activity in in vivo models. In mice stimulated with LPS, it was shown to:

  • Alleviate gastric distention and splenomegaly.

  • Reduce the levels of oxidative stress.

  • Inhibit the expression of IL-6 and TNF-α in serum.[1]

Conclusion

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a potent small-molecule inhibitor of the NF-κB signaling pathway. Its ability to suppress NF-κB activation, leading to a reduction in the production of key pro-inflammatory mediators, has been demonstrated through robust in vitro assays. The compound's efficacy is further supported by its significant anti-inflammatory effects in in vivo models. These findings highlight 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid as a promising candidate for further investigation and development as a therapeutic agent for inflammatory diseases. Its well-defined mechanism of action provides a strong foundation for future preclinical and clinical studies.

References

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide delineates the hypothesized mechanism of action for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid as a selective inhibito...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the hypothesized mechanism of action for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Given the limited direct literature on this specific molecule, its mechanism is inferred from its structural similarity to tyrosine and the established pharmacology of similar fluorinated hydroxyphenyl-containing compounds that target STAT3.

Introduction: STAT3 as a Pivotal Oncogenic Driver

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2][3] Dysregulation and constitutive activation of the STAT3 signaling pathway are frequently observed in a wide array of human cancers, contributing to tumor progression, metastasis, angiogenesis, and immune evasion.[1][4][5] This aberrant signaling makes STAT3 an attractive and compelling target for the development of novel anticancer therapeutics.[1][2] Small molecule inhibitors designed to disrupt the STAT3 pathway represent a promising strategy for cancer treatment.[3]

The STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cognate receptors on the cell surface.[6] This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs) or other tyrosine kinases, which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor.[7] These phosphotyrosine sites serve as docking stations for the Src Homology 2 (SH2) domain of latent cytoplasmic STAT3 monomers.[6][8] Upon recruitment, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705).[9][10]

This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers through reciprocal phosphotyrosine-SH2 domain interactions.[7] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[3][11] Key downstream targets of STAT3 include genes involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis.[1][12]

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor Binding JAK JAK / Tyrosine Kinase Receptor->JAK Activation STAT3_mono Latent STAT3 Monomer (Cytoplasm) JAK->STAT3_mono Phosphorylation of Tyr705 pSTAT3_mono Phosphorylated STAT3 (pY705) STAT3_dimer Activated STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization DNA DNA (Promoter Region) STAT3_dimer->DNA Binding Nucleus Nucleus Transcription Gene Transcription DNA->Transcription Proteins Target Proteins (e.g., Cyclin D1, Bcl-xL) Transcription->Proteins Cell_Outcomes Cell Proliferation, Survival, Angiogenesis Proteins->Cell_Outcomes Promotes MOA_Diagram cluster_inhibition Inhibition by 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid cluster_outcome Downstream Consequences Inhibitor 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid SH2_Domain STAT3 SH2 Domain Inhibitor->SH2_Domain Competitive Binding pSTAT3_mono Phosphorylated STAT3 pSTAT3_mono->SH2_Domain Normal Binding (Inhibited) No_Dimer STAT3 Dimerization Blocked SH2_Domain->No_Dimer Prevents No_Translocation No Nuclear Translocation No_Dimer->No_Translocation No_Transcription No Target Gene Transcription No_Translocation->No_Transcription Apoptosis Induction of Apoptosis No_Transcription->Apoptosis FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant STAT3 - Fluorescent Probe - Test Compound Dilutions Start->Prepare_Reagents Dispense Dispense STAT3 and Probe into 384-well plate Prepare_Reagents->Dispense Add_Compound Add Test Compound or Vehicle Control Dispense->Add_Compound Incubate Incubate at Room Temp (e.g., 30 min) Add_Compound->Incubate Read_Plate Measure Fluorescence Polarization (mP) Incubate->Read_Plate Analyze Data Analysis: Plot mP vs. [Inhibitor] Calculate IC50 Read_Plate->Analyze End End Analyze->End

References

Exploratory

Spectroscopic Data for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated derivative of the amino acid tyrosine. The introduction of a fluorine atom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated derivative of the amino acid tyrosine. The introduction of a fluorine atom can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications are of great interest in medicinal chemistry and drug development for creating novel therapeutics with improved pharmacological profiles. A thorough understanding of the compound's structure and purity, as determined by spectroscopic methods, is a critical prerequisite for its use in research and development.

This technical guide provides a summary of the expected spectroscopic data for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted NMR data and expected characteristic IR and MS data based on its chemical structure. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure

structure Chemical Structure of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid cluster_ring a1 C a2 C a1->a2 a3 C a2->a3 F F a2->F a4 C a3->a4 a5 C a4->a5 OH OH a4->OH a6 C a5->a6 a6->a1 C_alpha NH2 NH2 C_alpha->NH2 COOH COOH C_alpha->COOH C_beta CβH2 C_alpha->C_beta C_beta->a1

Caption: Molecular structure of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid are presented below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2m1HAr-H
~6.7-6.9m2HAr-H
~4.0-4.2t1Hα-CH
~3.0-3.3m2Hβ-CH₂

Note: The exact chemical shifts and multiplicities are dependent on the solvent and pH. The amino and hydroxyl protons are typically broad and may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~175C=O (Carboxylic acid)
~158 (d, J ≈ 240 Hz)C-F
~155C-OH
~115-130Aromatic C-H and C-C
~55α-C
~35β-C

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid are listed below.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400-2400BroadO-HCarboxylic acid stretch
3200-3000MediumN-HAmino acid stretch
3100-3000MediumC-HAromatic stretch
1725-1700StrongC=OCarboxylic acid stretch
1620-1550MediumN-HBend
1600, 1500, 1450Medium-WeakC=CAromatic ring stretch
1250-1000StrongC-FStretch
1300-1200StrongC-OStretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion and major fragments for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid are outlined below.

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
199[M]⁺, Molecular ion
182[M - NH₃]⁺
154[M - COOH]⁺
123[M - COOH - CH₂NH₂]⁺ or fragmentation of the phenyl ring
109[HO-C₆H₃F-CH₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired pH.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves using a broader spectral width and a longer acquisition time compared to ¹H NMR.

    • A larger number of scans is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and record the IR spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

    • The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a non-volatile solid, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Ionization:

    • ESI: Dissolve the sample in a suitable solvent and infuse it into the ion source where a high voltage is applied to create a fine spray of charged droplets.

    • MALDI: Mix the sample with a matrix material on a target plate and irradiate it with a laser to induce desorption and ionization.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

Foundational

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of L-tyrosine, is a compound of increasing interest in various scientific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of L-tyrosine, is a compound of increasing interest in various scientific domains, including drug discovery and protein engineering. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. Due to the limited publicly available data for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, this guide leverages data from its parent compound, L-tyrosine, and established protocols for similar molecules to provide a foundational understanding for researchers.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of amino acids is significantly influenced by pH, temperature, and the solvent system.

Predicted Aqueous Solubility
  • At Low pH (Acidic Conditions): The amino group is protonated (-NH3+), leading to a net positive charge and increased solubility in water.

  • At Neutral pH (near the Isoelectric Point): The molecule exists predominantly as a zwitterion, with both a positive and a negative charge. This form typically has the lowest aqueous solubility due to strong intermolecular electrostatic interactions in the solid state.

  • At High pH (Basic Conditions): The carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge and enhanced solubility.

Solubility in Organic Solvents

The solubility of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds. Based on the behavior of L-tyrosine, solubility is expected to be low in non-polar organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol and ethanol are more likely to be effective, particularly with the aid of heating.

Quantitative Solubility Data (L-Tyrosine as a Surrogate)

The following table summarizes the solubility of L-tyrosine in water at various temperatures and pH values, providing a baseline for estimating the solubility of its 2-fluoro derivative.

Solvent SystemTemperature (°C)Solubility ( g/100 g of solvent)Reference
Water (neutral pH)25~0.045[1]
Water (pH 1.8)25~0.20[2]
Water (pH 9.5)25~0.14[2]
Water (pH 10)25~0.38[2]
Water50~0.11
Water75~0.24
1 M HCl-10 (with heating)[2]
Methanol + Water25Varies with composition[3]
Ethanol + Water25Varies with composition[3]
n-Propanol + Water25Varies with composition[3]
DMSO + Water25Varies with composition (higher than alcohols)[3]

Stability Profile

Understanding the stability of a compound under various environmental conditions is crucial for determining its shelf-life, storage conditions, and degradation pathways.

Thermal Stability

The thermal stability of amino acids is generally high. L-tyrosine, for instance, has a high decomposition temperature. The introduction of a C-F bond, one of the strongest single bonds in organic chemistry, is expected to enhance the thermal stability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid compared to its non-fluorinated counterpart. Thermal degradation of L-tyrosine is reported to begin at approximately 340°C[4].

Photostability

Aromatic amino acids, including tyrosine, are susceptible to photodegradation upon exposure to UV light. The phenolic ring can absorb UV radiation, leading to the formation of reactive species and subsequent degradation products. The presence of fluorine may alter the photochemical properties, but specific studies on the photostability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid are lacking. It is recommended to protect the compound from light during storage and handling.

pH Stability (Hydrolytic Stability)

Amino acids are generally stable in a wide range of pH conditions. However, extreme pH and elevated temperatures can lead to degradation over time. The stability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in aqueous solutions at different pH values should be evaluated, particularly for liquid formulations.

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess amount of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid prep_solvent Add a known volume of the selected solvent (e.g., water, buffer) prep_compound->prep_solvent Combine equilibration Agitate at a constant temperature (e.g., 25°C, 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium prep_solvent->equilibration separation Separate the undissolved solid from the saturated solution (e.g., centrifugation, filtration) equilibration->separation analysis Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) separation->analysis

Figure 1. Workflow for Shake-Flask Solubility Determination.

Protocol Details:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Place the vials in a shaker bath at a constant temperature for 24 to 48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.

  • Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration using a validated HPLC-UV method.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare solutions of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in appropriate solvents stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->stress_acid Expose to stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->stress_base Expose to stress_oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep_solution->stress_oxidation Expose to stress_thermal Thermal Stress (e.g., 80°C, solid & solution) prep_solution->stress_thermal Expose to stress_photo Photolytic Stress (ICH Q1B guidelines) prep_solution->stress_photo Expose to analysis Analyze stressed samples at various time points using a stability-indicating HPLC method stress_acid->analysis stress_base->analysis stress_oxidation->analysis stress_thermal->analysis stress_photo->analysis peak_purity Assess peak purity of the parent compound and identify degradation products (e.g., HPLC-MS) analysis->peak_purity

Figure 2. Workflow for Forced Degradation Studies.

Protocol Details:

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the compound solution in 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 80°C).

    • Photodegradation: Expose the solid and solution to controlled light conditions as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is fundamental for both solubility and stability assessment.

Typical HPLC Parameters for Amino Acid Analysis:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 275 nm
Injection Volume 10-20 µL

Signaling Pathways and Biological Context

As a tyrosine analog, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid has the potential to interact with biological pathways where tyrosine is a key substrate or signaling molecule. However, there is currently a lack of specific studies elucidating its involvement in defined signaling pathways. Potential areas of investigation could include:

  • Protein Synthesis: Its ability to be incorporated into proteins in place of tyrosine.

  • Tyrosine Kinase Pathways: As a potential modulator or substrate for tyrosine kinases.

  • Neurotransmitter Synthesis: Its role as a precursor or inhibitor in the biosynthesis of catecholamines.

Further research is required to delineate the specific biological roles and signaling interactions of this compound.

Conclusion

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid presents as a molecule with significant potential, yet its fundamental physicochemical properties remain largely uncharacterized in publicly accessible literature. This guide provides a framework for approaching the analysis of its solubility and stability, drawing parallels with its parent compound, L-tyrosine, and outlining standard experimental methodologies. The provided protocols for solubility and stability testing, along with the suggested HPLC analytical method, offer a robust starting point for researchers. As the scientific community continues to explore the applications of this and other fluorinated amino acids, it is anticipated that more specific data will become available, further refining our understanding of their behavior and potential.

References

Exploratory

Enantioselective Synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid: A Technical Guide

This technical guide provides an in-depth overview of the enantioselective synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of the amino acid tyrosine. This compound is of significant...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the enantioselective synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of the amino acid tyrosine. This compound is of significant interest to researchers, scientists, and drug development professionals due to the unique properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties of peptides and small molecule drugs. This document outlines the primary synthetic strategies, including chiral auxiliary-based methods, asymmetric hydrogenation, and enzymatic resolution, complete with detailed experimental protocols and comparative data.

Synthetic Strategies

The enantioselective synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can be approached through several key methodologies. The most common and effective routes involve the initial synthesis of a racemic or prochiral intermediate, followed by an enantioselective transformation to establish the desired stereocenter.

A highly versatile and widely employed strategy is the Erlenmeyer azlactone synthesis . This method involves the condensation of an aromatic aldehyde, in this case, 2-fluoro-4-hydroxybenzaldehyde, with an N-acylglycine, typically N-acetylglycine, to form an azlactone intermediate. This intermediate can then be converted to the corresponding α-amidocinnamic acid. The prochiral α-amidocinnamic acid is an ideal substrate for either asymmetric hydrogenation to directly yield the N-acetylated amino acid with high enantiopurity or for racemic synthesis followed by enzymatic resolution.

Asymmetric hydrogenation of the α-amidocinnamic acid derivative using a chiral transition-metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, offers a direct route to the enantiomerically enriched N-acetyl amino acid. This method is often highly efficient and can provide excellent enantioselectivity.[1]

Enzymatic resolution provides an alternative or complementary approach. A racemic mixture of N-acetyl-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can be prepared by hydrogenation of the α-amidocinnamic acid using an achiral catalyst. Subsequently, a stereoselective enzyme, such as an acylase, can be used to selectively hydrolyze one of the enantiomers (typically the L-enantiomer) to the free amino acid, allowing for the separation of the unreacted D-enantiomer.[1]

Chiral auxiliary-based methods offer another robust strategy. A chiral auxiliary, such as a Schöllkopf auxiliary or a chiral Ni(II) complex of a Schiff base of glycine, can be alkylated with a suitable 2-fluoro-4-hydroxybenzyl halide.[2][3] The chiral auxiliary directs the stereochemical outcome of the alkylation reaction, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the desired enantiomer of the amino acid.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid via the Erlenmeyer azlactone route, followed by options for asymmetric hydrogenation and enzymatic resolution.

Synthesis of 2-Fluoro-4-hydroxybenzaldehyde (Starting Material)

A common precursor for the synthesis is 2-fluoro-4-hydroxybenzaldehyde. While commercially available, a synthetic procedure starting from 3-fluorophenol is provided below.

Protocol:

  • Protection of the hydroxyl group: To a solution of 3-fluorophenol in a suitable organic solvent, add a base (e.g., potassium carbonate) and a protecting group precursor (e.g., 2-bromopropane to form an isopropyl ether). Heat the mixture to drive the reaction to completion.

  • Bromination: Dissolve the protected 3-fluorophenol in an organic solvent and react it with a brominating agent (e.g., N-bromosuccinimide) to introduce a bromine atom ortho to the fluorine.

  • Formylation: Dissolve the resulting 1-bromo-2-fluoro-4-isopropoxybenzene in an appropriate solvent like tetrahydrofuran. Cool the solution and add a Grignard reagent (e.g., isopropyl magnesium chloride) to perform a halogen-metal exchange. Subsequently, add dimethylformamide (DMF) to introduce the aldehyde functionality.

  • Deprotection: Treat the resulting 2-fluoro-4-isopropoxybenzaldehyde with a suitable reagent (e.g., a Lewis acid or strong protic acid) to cleave the protecting group and yield 2-fluoro-4-hydroxybenzaldehyde. Purify the product by recrystallization or column chromatography.

Erlenmeyer Azlactone Synthesis and Hydrolysis

Protocol:

  • Azlactone Formation: In a round-bottom flask, combine 2-fluoro-4-hydroxybenzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride. Heat the mixture, for example, on an oil bath at 100-120 °C, for 1-2 hours. The formation of the azlactone can be monitored by thin-layer chromatography.

  • Hydrolysis to α-Amidocinnamic Acid: After cooling, the reaction mixture containing the azlactone is hydrolyzed. This can be achieved by adding an aqueous solution of a weak base, such as sodium carbonate, and heating the mixture. Acidification of the reaction mixture will precipitate the (Z)-2-acetamido-3-(2-fluoro-4-hydroxyphenyl)acrylic acid. The product can be collected by filtration, washed with water, and dried.

Enantioselective Synthesis Approaches

Protocol:

  • Catalyst Preparation: In a glovebox, a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral diphosphine ligand (e.g., a derivative of BINAP, Me-BoPhoz, etc.) are dissolved in a degassed solvent like methanol or dichloromethane.

  • Hydrogenation: The (Z)-2-acetamido-3-(2-fluoro-4-hydroxyphenyl)acrylic acid is dissolved in a degassed solvent in a high-pressure reactor. The catalyst solution is then added. The reactor is purged with hydrogen and then pressurized to the desired hydrogen pressure (e.g., 1-50 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by HPLC).

  • Work-up and Deprotection: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then subjected to acidic or basic hydrolysis to remove the N-acetyl group, yielding the desired enantiomer of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. Purification can be achieved by ion-exchange chromatography or recrystallization.

Protocol:

  • Synthesis of Racemic N-Acetyl Amino Acid: The (Z)-2-acetamido-3-(2-fluoro-4-hydroxyphenyl)acrylic acid is hydrogenated using a non-chiral catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere to yield the racemic N-acetyl-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

  • Enzymatic Hydrolysis: The racemic N-acetyl amino acid is dissolved in an aqueous buffer solution at a specific pH (e.g., pH 7-8). An acylase enzyme (e.g., from Aspergillus oryzae) is added, and the mixture is incubated at a controlled temperature (e.g., 37 °C). The progress of the reaction is monitored by measuring the amount of released acetic acid or by HPLC analysis of the amino acid formation. The enzyme will selectively hydrolyze the N-acetyl group of the L-enantiomer.

  • Separation: Once the reaction has reached approximately 50% conversion, the reaction is stopped, typically by adjusting the pH or by heating. The resulting mixture contains the L-amino acid and the unreacted N-acetyl-D-amino acid. These can be separated based on their different chemical properties, for example, by ion-exchange chromatography or selective crystallization.

  • Hydrolysis of the D-enantiomer (optional): The separated N-acetyl-D-amino acid can be hydrolyzed under acidic conditions to obtain the D-enantiomer of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Data Presentation

The following tables summarize typical quantitative data for the key enantioselective steps, based on literature reports for analogous fluorinated phenylalanine syntheses. The exact values for the target molecule may vary and require experimental optimization.

Table 1: Asymmetric Hydrogenation of (Z)-2-acetamido-3-(substituted-phenyl)acrylic acids

Catalyst SystemSubstrateSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
Rh-Me-BoPhoz3-bromo-4-fluoro derivativeMethanol1025>9994[1]
Rh-DIPAMPGeneral α-acetamidoacrylatesMethanol325~95>95Generic
Ru-BINAPGeneral α-acetamidoacrylatesEthanol450>90>96Generic

Table 2: Enzymatic Resolution of N-Acetyl-DL-fluorophenylalanines

EnzymeSubstratepHTemp (°C)Conversion (%)ee of ProductReference
Acylase I (Aspergillus sp.)N-acetyl-DL-2,5-difluorophenylalanine8.040~50>99.5[1]
Protease (Bacillus sp.)N-acetyl-DL-2,5-difluorophenylalanine methyl ester7.537~50>99.5[1]

Visualizations

The following diagrams illustrate the described synthetic workflows.

Enantioselective_Synthesis_Workflow cluster_start Starting Material Synthesis cluster_racemic Racemic Intermediate Synthesis cluster_enantio Enantioselective Pathways cluster_asymmetric Asymmetric Hydrogenation cluster_enzymatic Enzymatic Resolution 3-Fluorophenol 3-Fluorophenol 2-Fluoro-4-hydroxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde 3-Fluorophenol->2-Fluoro-4-hydroxybenzaldehyde Multi-step Azlactone Azlactone 2-Fluoro-4-hydroxybenzaldehyde->Azlactone Erlenmeyer Condensation N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azlactone Amidocinnamic_Acid (Z)-2-acetamido-3-(2-fluoro-4-hydroxyphenyl)acrylic acid Azlactone->Amidocinnamic_Acid Hydrolysis Racemic_N_Acetyl N-Acetyl-DL-amino acid Amidocinnamic_Acid->Racemic_N_Acetyl Achiral Hydrogenation (e.g., Pd/C, H₂) Chiral_N_Acetyl N-Acetyl-(L or D)-amino acid Amidocinnamic_Acid->Chiral_N_Acetyl Chiral Catalyst (e.g., Rh-BINAP), H₂ L_Amino_Acid L-Amino Acid Racemic_N_Acetyl->L_Amino_Acid Acylase N_Acetyl_D_Amino_Acid N-Acetyl-D-amino acid Racemic_N_Acetyl->N_Acetyl_D_Amino_Acid Acylase (unreacted) Final_Product_AH (L or D)-Amino Acid Chiral_N_Acetyl->Final_Product_AH Hydrolysis D_Amino_Acid D-Amino Acid N_Acetyl_D_Amino_Acid->D_Amino_Acid Hydrolysis

Caption: Overall workflow for the enantioselective synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Asymmetric_Hydrogenation_Pathway Prochiral_Substrate (Z)-2-acetamido-3-(2-fluoro-4-hydroxyphenyl)acrylic acid Hydrogenation_Step Asymmetric Hydrogenation Prochiral_Substrate->Hydrogenation_Step Catalyst_System [Rh(COD)(chiral ligand)]⁺BF₄⁻ + H₂ Catalyst_System->Hydrogenation_Step Enantioenriched_Intermediate N-Acetyl-(S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Hydrogenation_Step->Enantioenriched_Intermediate High ee Final_Product (S)-2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Enantioenriched_Intermediate->Final_Product Acid Hydrolysis

Caption: Signaling pathway for the asymmetric hydrogenation approach.

Enzymatic_Resolution_Pathway Racemic_Mixture N-Acetyl-DL-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Resolution_Step Enzymatic Kinetic Resolution Racemic_Mixture->Resolution_Step Enzyme Acylase I Enzyme->Resolution_Step L_Product (S)-2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Resolution_Step->L_Product Selective Hydrolysis D_Intermediate N-Acetyl-(R)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Resolution_Step->D_Intermediate Unreacted D_Product (R)-2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid D_Intermediate->D_Product Acid Hydrolysis

References

Foundational

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid: A Technical Guide to its Application as a Tyrosine Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorin...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of tyrosine, for its application in biochemical and pharmaceutical research. This document details its synthesis, methods for incorporation into proteins, and its utility as a probe in studying protein structure, function, and signaling pathways. Particular emphasis is placed on providing detailed experimental protocols, quantitative data, and visualizations to enable researchers to effectively utilize this powerful research tool.

Introduction

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, also known as 3-Fluoro-L-tyrosine, is a non-proteinogenic amino acid that serves as a valuable analog of L-tyrosine.[1] The introduction of a fluorine atom to the aromatic ring of tyrosine imparts unique physicochemical properties, making it an invaluable tool in drug discovery, neuroscience research, and biochemical studies.[2][3] Its ability to mimic natural amino acids while introducing the distinctive properties of fluorine allows for the creation of novel therapeutic agents and the detailed investigation of biological processes.[2]

The fluorine atom can alter the electronic environment of the amino acid, influencing protein-ligand interactions and providing a sensitive probe for nuclear magnetic resonance (NMR) studies.[3][4] This guide will delve into the practical aspects of using 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, from its synthesis to its application in complex biological systems.

Physicochemical Properties

The introduction of a fluorine atom at the 2-position of the phenyl ring of tyrosine alters several key physicochemical properties. These modifications are central to its utility as a tyrosine analog.

PropertyValue/DescriptionReference
IUPAC Name (2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₁₀FNO₃[1]
Molecular Weight 199.18 g/mol [1]
pKa (Phenolic Hydroxyl) Altered compared to tyrosine, influencing hydrogen bonding and ionization state in different protein microenvironments.[5]
Electronegativity of Fluorine The high electronegativity of fluorine can modulate the electronic properties of the aromatic ring, affecting cation-pi interactions and hydrogen bond acidity.[5]
¹⁹F NMR Probe The fluorine atom serves as a sensitive nucleus for ¹⁹F NMR spectroscopy, allowing for the study of protein conformation, dynamics, and interactions with other molecules.[4]

Synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid

The synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can be achieved through both chemical and enzymatic methods. The enzymatic approach is often preferred for its stereoselectivity, yielding the biologically active L-enantiomer.

Enzymatic Synthesis using Tyrosine Phenol Lyase (TPL)

Tyrosine phenol lyase (TPL) from bacteria such as Citrobacter freundii can catalyze the synthesis of L-tyrosine and its analogs from phenol derivatives, pyruvate, and ammonia.[6][7]

Experimental Protocol:

  • Reaction Mixture Preparation: In a sterile container, prepare the reaction mixture with the following components at the specified final concentrations:

    • 2-Fluoro-4-hydroxyphenol: 50 mM

    • Sodium Pyruvate: 100 mM

    • Ammonium Chloride: 100 mM

    • Pyridoxal-5'-phosphate (PLP): 0.2 mM

    • β-mercaptoethanol: 10 mM

    • Tyrosine Phenol Lyase (TPL): 10 U/mL

    • Potassium Phosphate Buffer (pH 8.0): 100 mM

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the formation of the product and the consumption of the starting materials.

  • Purification:

    • Terminate the reaction by adding trichloroacetic acid to a final concentration of 5% (w/v) to precipitate the enzyme.

    • Centrifuge the mixture to remove the precipitated protein.

    • The supernatant containing the product can be purified using ion-exchange chromatography.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product 2-Fluoro-4-hydroxyphenol 2-Fluoro-4-hydroxyphenol TPL Tyrosine Phenol Lyase (TPL) + PLP 2-Fluoro-4-hydroxyphenol->TPL Pyruvate Pyruvate Pyruvate->TPL Ammonia Ammonia Ammonia->TPL Product 2-Amino-3-(2-fluoro-4- hydroxyphenyl)propanoic acid TPL->Product

Incorporation into Proteins

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can be incorporated into proteins either globally, replacing all tyrosine residues, or at specific sites.

Global Incorporation in E. coli Auxotrophs

This method utilizes an E. coli strain that is auxotrophic for tyrosine, meaning it cannot synthesize its own tyrosine.

Experimental Protocol:

  • Strain and Plasmid: Use a tyrosine-auxotrophic E. coli strain (e.g., a ΔtyrA mutant) transformed with the plasmid encoding the protein of interest.[2]

  • Culture Media:

    • Starter Culture: Grow the cells overnight in LB medium.

    • Minimal Medium: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except tyrosine.

  • Induction and Incorporation:

    • Inoculate the minimal medium with the overnight culture.

    • Grow the cells at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression with IPTG (or another appropriate inducer).

    • Simultaneously, supplement the medium with 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid to a final concentration of 0.2-0.5 mM.

  • Harvesting: Continue to grow the cells for an additional 4-6 hours before harvesting by centrifugation.

G Start Start Overnight_Culture Overnight Culture (E. coli Tyr Auxotroph) Start->Overnight_Culture Inoculate Inoculate Minimal Medium (lacking Tyrosine) Overnight_Culture->Inoculate Growth Grow to OD600 0.6-0.8 Inoculate->Growth Induce Induce Protein Expression (IPTG) + Add Fluorotyrosine Growth->Induce Expression Protein Expression (4-6 hours) Induce->Expression Harvest Harvest Cells Expression->Harvest

Site-Specific Incorporation using Amber Suppression

Site-specific incorporation is achieved by introducing an amber stop codon (TAG) at the desired tyrosine codon in the gene of interest and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon and inserts the fluorinated tyrosine analog.[3]

Experimental Protocol:

  • Plasmid Construction:

    • Mutate the gene of interest to introduce a TAG codon at the desired tyrosine position.

    • Use a dual-plasmid system: one plasmid for the target protein with the amber mutation and a second plasmid (e.g., pEVOL) carrying the gene for the engineered aminoacyl-tRNA synthetase and its cognate suppressor tRNA.

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

  • Culture and Induction:

    • Grow the cells in LB medium containing the appropriate antibiotics.

    • Induce the expression of the synthetase/tRNA pair with an inducer (e.g., arabinose).

    • When the OD₆₀₀ reaches 0.6-0.8, induce the expression of the target protein with IPTG and supplement the medium with 1-2 mM 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

  • Harvesting: Continue cell growth for 12-16 hours at a reduced temperature (e.g., 20°C) before harvesting.

G Start Start Co_transform Co-transform E. coli with: 1. Target Gene (TAG mutant) 2. Synthetase/tRNA Plasmid Start->Co_transform Culture Grow in LB with Antibiotics Co_transform->Culture Induce_Synthetase Induce Synthetase/tRNA (e.g., Arabinose) Culture->Induce_Synthetase Grow_to_OD Grow to OD600 0.6-0.8 Induce_Synthetase->Grow_to_OD Induce_Target Induce Target Protein (IPTG) + Add Fluorotyrosine Grow_to_OD->Induce_Target Expression Protein Expression (12-16 hours at 20°C) Induce_Target->Expression Harvest Harvest Cells Expression->Harvest

Purification of Fluorinated Proteins

His-tagged fluorinated proteins can be purified using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin.[8][9]

Experimental Protocol:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the clear supernatant.

  • Binding: Incubate the clarified lysate with pre-equilibrated Ni-NTA resin in a batch format or by loading onto a column.

  • Washing: Wash the resin with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

Applications in Research and Drug Development

¹⁹F NMR Spectroscopy for Studying Protein Structure and Interactions

The fluorine atom in 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid provides a sensitive probe for ¹⁹F NMR spectroscopy.[4] The chemical shift of the fluorine nucleus is highly sensitive to its local environment, making it an excellent tool for monitoring:

  • Protein folding and conformational changes.

  • Ligand binding and drug screening.[10]

  • Protein-protein interactions.

Quantitative Data: ¹⁹F Chemical Shift Perturbations

The change in the ¹⁹F chemical shift (Δδ) upon ligand binding can be used to determine the dissociation constant (Kd) of the protein-ligand complex.

ProteinFluorinated ResidueLigandΔδ (ppm)KdReference
Bromodomain Brd43-FluorotyrosineJQ1 (inhibitor)0.5 - 1.5~100 nM[4]
Dihydrofolate Reductase3-FluorotyrosineMethotrexate0.8 - 2.0-[11]
Probing Tyrosine Kinase Signaling Pathways

Tyrosine kinases are crucial components of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[12][13] Incorporating 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in place of tyrosine in kinases or their substrates can provide insights into:

  • The role of specific tyrosine residues in phosphorylation.

  • The mechanism of kinase activation and inhibition.

  • The development of novel kinase inhibitors.

Case Study: Probing Src Kinase Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes.[14] The introduction of 3-fluorotyrosine into Src or its substrates can be used to study the kinetics of phosphorylation and the effects of inhibitors.

Quantitative Data: Enzyme Kinetics

The kinetic parameters (Km and kcat) of a tyrosine kinase can be altered when a fluorinated tyrosine is present in the substrate.

EnzymeSubstrateKm (μM)kcat (s⁻¹)Reference
Insulin Receptor Tyrosine KinaseTyrosine-containing peptideHigherHigher[5]
Insulin Receptor Tyrosine Kinase3-Fluorotyrosine-containing peptideLowerLower[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src P Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK->Adaptor P PI3K PI3K RTK->PI3K P STAT STAT Src->STAT Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription

Conclusion

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a versatile and powerful tool for researchers in the fields of biochemistry, structural biology, and drug development. Its unique properties, conferred by the fluorine atom, allow for detailed investigations into protein structure and function that are not possible with natural amino acids. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this valuable tyrosine analog in a wide range of research endeavors. As our understanding of biological systems continues to deepen, the use of fluorinated amino acids like this one will undoubtedly play an increasingly important role in unraveling the complexities of life at the molecular level.

References

Exploratory

The Rising Fluorine Star: A Technical Guide to the Therapeutic Applications of Fluorinated Tyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into amino acid scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery. Among these, flu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a powerful tool in medicinal chemistry and drug discovery. Among these, fluorinated tyrosine derivatives have garnered significant attention, transitioning from highly specific molecular probes in PET imaging to promising therapeutic agents in their own right. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, can profoundly influence biological activity, metabolic stability, and protein-ligand interactions. This technical guide provides an in-depth exploration of the synthesis, therapeutic potential, and mechanistic underpinnings of fluorinated tyrosine derivatives, offering a valuable resource for researchers and drug development professionals.

Therapeutic Applications: Beyond Imaging

While ¹⁸F-labeled tyrosine derivatives are well-established as tracers for positron emission tomography (PET) in oncology and neuroscience, the therapeutic landscape of non-radiolabeled fluorinated tyrosines is rapidly expanding. Key areas of investigation include enzyme inhibition, cancer therapy, neuroprotection, and protein engineering.

Enzyme Inhibition

Fluorinated tyrosine derivatives have shown significant promise as inhibitors of various enzymes, primarily by acting as mechanism-based inhibitors or by modulating the electronic properties of the tyrosine ring.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Fluorinated tyrosines can act as competitive inhibitors of tyrosinase.

  • Protein Tyrosine Phosphatase (PTP) Inhibition: PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer and diabetes. Fluorinated tyrosine analogs are being explored as PTP inhibitors.[1]

  • Mechanism-Based Inhibition: Side chain-fluorinated amino acids can serve as mechanism-based inhibitors for a range of pyridoxal phosphate (PLP)-dependent enzymes, which are important targets in various diseases.[2]

Anticancer Activity

The enhanced metabolic stability and altered cellular uptake of fluorinated tyrosine derivatives make them attractive candidates for cancer therapy. Several studies have demonstrated their cytostatic and cytotoxic effects on various cancer cell lines.[3]

Neuroprotection

The role of tyrosine as a precursor to catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) makes its fluorinated analogs intriguing candidates for neurological disorders. Research suggests that fluorinated tyrosine derivatives may offer neuroprotective effects in conditions like Parkinson's disease.[4][5]

Protein Engineering

The site-specific incorporation of fluorinated tyrosines into therapeutic proteins, such as monoclonal antibodies, is a burgeoning field. This strategy can be used to enhance protein stability, modulate protein-protein interactions, and create novel functionalities.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for various fluorinated tyrosine derivatives across different therapeutic applications.

Table 1: Enzyme Inhibition Data

CompoundEnzymeSubstrateInhibition TypeKᵢ ValueIC₅₀ ValueReference(s)
3-Fluoro-L-tyrosineTyrosinaseL-DOPACompetitive--[3]
3-Fluoro-L-tyrosineInsulin Receptor Tyrosine KinasePeptide--Higher Kₘ and Vₘ vs Tyrosine[8]
Aryl α,α-difluoro-β-ketophosphonatesProtein Tyrosine Phosphatase 1B--0.17 µM-[9]

Table 2: Anticancer Activity Data

CompoundCancer Cell LineAssayIC₅₀ ValueReference(s)
Fluorinated Tryptophan, Tyrosine, Phenylalanine derivativesMCF-7Cytotoxicity3–15 mM[3]
(R)-ethyl 2-(2-(5-fluoro-2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoateBEL-7402 (Liver Cancer)In vitro antitumor activityMore potent than 5-FU[10]
Thiazolo-[2,3-b] quinazolinone derivativesA549 (Lung Carcinoma)In vitro anticancer activity5.988 ± 0.12 µM (for compound 3a)[11]

Table 3: Pharmacokinetic Data

CompoundAnimal ModelAdministrationKey FindingsReference(s)
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)Mice with SW 707 colon carcinoma xenograftsIntravenousPlasma half-life (t½β) of 94 min. Tumor-to-blood ratio of ~2 between 30 and 120 min.[12]
L-TyrosineRatIntraperitonealSerum and brain tissue tyrosine levels increased linearly with dose.[13]
KBP-7018 (Tyrosine Kinase Inhibitor)Rodents, Dogs, MonkeysOralModerate bioavailability (21%–68%).[14]

Signaling Pathways and Mechanisms of Action

Fluorinated tyrosine derivatives exert their therapeutic effects through various mechanisms, including the modulation of key signaling pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[15][16] Neurotransmitters and growth factors can activate this pathway.[15] The ability of fluorinated tyrosine derivatives to influence this pathway is a key area of investigation for their neuroprotective and anticancer effects.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras activates GPCR G-Protein Coupled Receptor GPCR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., CREB, Elk-1) ERK->Transcription_Factors translocates to nucleus and phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, Differentiation) Transcription_Factors->Cellular_Response regulates gene expression

MAPK/ERK Signaling Pathway
Apoptosis Induction in Cancer Cells

Fluorinated tyrosine derivatives have been shown to induce apoptosis in cancer cells. While the precise mechanisms are still under investigation, potential pathways include the modulation of Bcl-2 family proteins and the activation of caspase cascades. For instance, some tyrosine derivatives have been designed as Mcl-1 inhibitors, a pro-survival member of the Bcl-2 family.[17]

Apoptosis_Pathway F_Tyr_Derivative Fluorinated Tyrosine Derivative Mcl1 Mcl-1 F_Tyr_Derivative->Mcl1 inhibits Bax_Bak Bax/Bak Mcl1->Bax_Bak inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Apoptosis Induction by Mcl-1 Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)

This protocol describes an automated radiosynthesis of [¹⁸F]FET via nucleophilic substitution.

Materials:

  • O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET) precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (2 N)

  • Sterile water for injection

  • Sodium bicarbonate (8.4%)

  • Solid-phase extraction (SPE) cartridges (e.g., SCX, HRX)

  • Automated synthesis module (e.g., GE TracerLab)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reactor vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under heating and a stream of nitrogen.

  • Radiolabeling: Add the TET precursor dissolved in acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture to perform the nucleophilic substitution.

  • Hydrolysis (Deprotection): After cooling, add 2 N hydrochloric acid and heat to remove the trityl and tert-butyl protecting groups.

  • Purification: Purify the crude [¹⁸F]FET solution using a series of SPE cartridges. A common method involves trapping on a strong cation exchange (SCX) cartridge, eluting, trapping on a hydrophilic-lipophilic balanced (HRB) cartridge, and a final elution and collection.

  • Formulation: Neutralize the purified [¹⁸F]FET solution with sodium bicarbonate and dilute with sterile saline to the desired concentration for injection.

  • Quality Control: Perform quality control tests, including radiochemical purity (by HPLC or TLC), chemical purity, pH, and sterility.

FET_Synthesis_Workflow F18_Production [¹⁸F]Fluoride Production Trapping Anion Exchange Cartridge Trapping F18_Production->Trapping Elution Elution with K₂₂₂/K₂CO₃ Trapping->Elution Drying Azeotropic Drying Elution->Drying Labeling Nucleophilic Substitution with TET Precursor Drying->Labeling Hydrolysis Acid Hydrolysis (Deprotection) Labeling->Hydrolysis Purification SPE Cartridge Purification Hydrolysis->Purification Formulation Formulation and Sterile Filtration Purification->Formulation QC Quality Control Formulation->QC

Workflow for the Synthesis of [¹⁸F]FET
In Vitro Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against mushroom tyrosinase.[18][19]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compound (e.g., fluorinated tyrosine derivative)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Dissolve the test compound and kojic acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, tyrosinase solution, and the test compound dilution.

    • Control wells (100% activity): Add phosphate buffer, tyrosinase solution, and buffer with DMSO (vehicle control).

    • Blank wells: Add phosphate buffer and the test compound dilution (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) at different time points or after a fixed incubation time using a microplate reader. The absorbance corresponds to the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_test) / A_control] x 100 where A_control is the absorbance of the control well and A_test is the absorbance of the test well.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][20][21]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Test compound (e.g., fluorinated tyrosine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated tyrosine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Future Perspectives

The field of fluorinated tyrosine derivatives is poised for significant growth. Future research will likely focus on:

  • Rational Design of Novel Derivatives: Leveraging a deeper understanding of structure-activity relationships to design more potent and selective therapeutic agents.

  • Elucidation of Detailed Mechanisms of Action: Unraveling the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Preclinical Development: Advancing promising candidates through preclinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Advanced Protein Engineering: Exploring the incorporation of multi-fluorinated tyrosines and other novel derivatives to create therapeutic proteins with enhanced properties.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in In Vitro Assays

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in in vitro assays. As of the latest literature review, sp...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in in vitro assays. As of the latest literature review, specific biological activities and detailed experimental data for this particular compound are not extensively documented. Based on its structural similarity to tyrosine and the common use of fluorinated phenyl groups in kinase and STAT3 inhibitors, these protocols are centered around its potential application as a modulator of the STAT3 signaling pathway. Researchers should optimize these protocols based on their specific experimental setup and findings.

Introduction

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated analog of the amino acid tyrosine. The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's electronic properties, metabolic stability, and binding affinity to protein targets. Given the critical role of tyrosine phosphorylation in cellular signaling, particularly in pathways regulated by Signal Transducer and Activator of Transcription 3 (STAT3), this compound represents a candidate for investigation as a potential inhibitor of the STAT3 pathway.

Constitutive activation of STAT3 is a hallmark of many human cancers, where it drives tumor cell proliferation, survival, invasion, and angiogenesis. Therefore, small molecules that can inhibit STAT3 signaling are of significant interest in drug discovery and development. These application notes provide a framework for the in vitro evaluation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid as a potential STAT3 inhibitor.

Data Presentation

The following table summarizes hypothetical in vitro efficacy data for a representative STAT3 inhibitor, which can serve as a template for presenting experimental results obtained for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Assay Type Target/Cell Line Metric Value (μM)
Fluorescence PolarizationRecombinant STAT3 SH2 DomainIC₅₀5.2
STAT3 DNA Binding ELISANuclear Extract (MDA-MB-231)IC₅₀8.7
STAT3 Luciferase ReporterHEK293T cellsIC₅₀12.5
Cell Viability (MTT)MDA-MB-231 (Breast Cancer)IC₅₀15.3
Cell Viability (MTT)A549 (Lung Cancer)IC₅₀18.9

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the simplified STAT3 signaling pathway and a general experimental workflow for evaluating a potential STAT3 inhibitor.

STAT3_Signaling_Pathway STAT3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_mono STAT3 JAK->STAT3_mono Phosphorylation (Tyr705) pSTAT3_mono p-STAT3 STAT3_mono->pSTAT3_mono STAT3_dimer STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA DNA Binding Target_Gene Target Gene Expression DNA->Target_Gene Transcription

A simplified diagram of the STAT3 signaling cascade.

Experimental_Workflow Experimental Workflow for STAT3 Inhibitor Evaluation Start Compound Synthesis/ Procurement FP_Assay Fluorescence Polarization Assay (Binding to STAT3 SH2) Start->FP_Assay ELISA_Assay STAT3 DNA-Binding ELISA (Inhibition of DNA Binding) FP_Assay->ELISA_Assay Reporter_Assay STAT3 Luciferase Reporter Assay (Cellular Activity) ELISA_Assay->Reporter_Assay Viability_Assay Cell Viability Assay (MTT) (Cytotoxicity) Reporter_Assay->Viability_Assay End Data Analysis and Conclusion Viability_Assay->End

A typical workflow for the in vitro characterization of a potential STAT3 inhibitor.

Experimental Protocols

Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain Binding

Objective: To determine if 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid directly binds to the SH2 domain of STAT3 and inhibits its interaction with a phosphopeptide.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled phosphopeptide probe. When the small probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger STAT3 protein, its tumbling is slowed, leading to an increase in polarization. A test compound that displaces the probe will cause a decrease in polarization.

Materials:

  • Purified, recombinant STAT3 protein

  • Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • Black, non-binding 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the assay buffer, STAT3 protein, and varying concentrations of the test compound.

  • Incubation: Incubate the plate with gentle agitation for 1 hour at room temperature.

  • Probe Addition: Add the fluorescently labeled phosphopeptide to each well.

  • Second Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

STAT3 DNA-Binding ELISA

Objective: To measure the ability of the test compound to inhibit the binding of activated STAT3 to its DNA consensus sequence.

Principle: A 96-well plate is coated with a double-stranded oligonucleotide containing the STAT3 binding site. Nuclear extracts containing activated STAT3 or purified STAT3 protein are added to the wells with the test compound. The amount of bound STAT3 is then detected using a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

Materials:

  • 96-well plate pre-coated with STAT3 consensus DNA sequence

  • Nuclear extract from a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or purified STAT3

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

  • Primary antibody specific for STAT3

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Incubation: Add nuclear extracts or purified STAT3 protein to the wells, along with various concentrations of the test compound. Incubate to allow for STAT3-DNA binding.

  • Washing: Wash the plate to remove unbound protein and inhibitor.

  • Primary Antibody Incubation: Add a primary antibody specific for STAT3 to each well and incubate.

  • Washing: Wash the plate to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Detection: Add TMB substrate solution and incubate until a blue color develops. Add the stop solution to quench the reaction.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

STAT3-Dependent Luciferase Reporter Assay

Objective: To assess the inhibitory effect of the test compound on STAT3 transcriptional activity in a cellular context.

Principle: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization. Upon stimulation (e.g., with IL-6) that activates STAT3, the luciferase gene is transcribed, and the resulting luminescence can be measured. A decrease in luminescence in the presence of the test compound indicates inhibition of STAT3 activity.

Materials:

  • HEK293T or a relevant cancer cell line

  • STAT3-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla)

  • Transfection reagent

  • Cell culture medium and supplements

  • Recombinant human IL-6 (or other appropriate stimulus)

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the STAT3-luciferase and control reporter plasmids.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Stimulation: Stimulate the cells with IL-6 to activate the STAT3 pathway.

  • Incubation: Incubate for a sufficient period for luciferase expression (e.g., 6-24 hours).

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Cell culture medium and supplements

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Application

Application Notes and Protocols for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated analog of the amino acid tyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated analog of the amino acid tyrosine. The introduction of fluorine into amino acids can modulate properties such as acidity, hydrophobicity, and metabolic stability, making them valuable tools in drug discovery and protein engineering.[1] Fluorinated amino acids have been utilized as enzyme inhibitors, therapeutic agents, and probes to study protein structure and function.[1] This document provides detailed protocols for the cell culture-based application of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, offering a starting point for researchers investigating its biological effects.

Data Presentation

Due to the novelty of this specific compound in publicly available research, the following tables provide an illustrative structure for presenting experimental data. Researchers should populate these tables with their own experimental results.

Table 1: Cell Viability (MTT Assay) of Various Cell Lines Treated with 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid for 48 hours.

Cell LineConcentration (µM)% Viability (Mean ± SD)IC50 (µM)
HEK293 0 (Control)100 ± 4.5
10
50
100
500
1000
A549 0 (Control)100 ± 5.2
10
50
100
500
1000
CHO-K1 0 (Control)100 ± 3.9
10
50
100
500
1000

Table 2: Protein Incorporation Efficiency in HEK293 Cells.

TreatmentConcentration (mM)Treatment Duration (h)% Protein Incorporation (Mean ± SD)
Control (Tyrosine) 224100 ± 8.1
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid 0.524
124
224
524

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines basic procedures for maintaining adherent cell lines such as HEK293, A549, and CHO-K1.

Materials:

  • Complete growth medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Subculturing Adherent Cells:

    • Aspirate the old medium from the cell culture flask.

    • Wash the cell monolayer with sterile PBS.

    • Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Determine cell concentration and seed new flasks at the desired density.

  • Cryopreservation:

    • Harvest cells as described above.

    • Resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).

    • Aliquot cell suspension into cryovials.

    • Place vials in a controlled-rate freezing container and store at -80°C overnight.

    • Transfer vials to liquid nitrogen for long-term storage.

  • Thawing Frozen Cells:

    • Rapidly thaw the vial in a 37°C water bath.

    • Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cells in fresh medium.

    • Transfer to a new culture flask.

Protocol 2: Preparation and Application of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Materials:

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid powder

  • Sterile DMSO or appropriate solvent

  • Complete growth medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the compound in a suitable sterile solvent like DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution in a complete growth medium to achieve the desired final concentrations.

    • Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

    • Remove the existing medium and replace it with the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

Protocol 3: Cell Viability Assessment (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and treat with the compound as described in Protocol 2.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until formazan crystals form.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Cell Seeding & Adherence treatment Incubate Cells with Compound prep_cells->treatment prep_compound Compound Stock & Working Solution Prep prep_compound->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein Protein Incorporation Analysis treatment->protein signaling Signaling Pathway Analysis treatment->signaling

Caption: General experimental workflow for cell-based assays.

signaling_pathway compound 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid transporter Amino Acid Transporter (e.g., LAT1) compound->transporter incorporation Incorporation into Proteins transporter->incorporation misfolding Protein Misfolding / ER Stress incorporation->misfolding apoptosis Apoptosis misfolding->apoptosis cell_cycle Cell Cycle Arrest misfolding->cell_cycle

Caption: Putative mechanism of action and downstream effects.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental goals. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Method

Application Notes and Protocols for the Incorporation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in drug discovery and chemical biology, enabling the enh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy in drug discovery and chemical biology, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of tyrosine, offers unique steric and electronic properties that can significantly influence peptide conformation and binding interactions. The fluorine substitution can modulate the electronic properties of the aromatic ring, while the hydroxyl group provides a potential site for further modification or interaction.[1][2]

These application notes provide a comprehensive guide for the successful incorporation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Core Chemical Properties of the Protected Amino Acid Building Block

For efficient incorporation using Fmoc-SPPS, the amino acid must be appropriately protected. The recommended building block is Nα-Fmoc-2-Amino-3-(2-fluoro-4-O-tert-butyl-hydroxyphenyl)propanoic acid . The tert-butyl (tBu) group is the preferred protecting group for the tyrosine sidechain in Fmoc chemistry, preventing side reactions during peptide assembly.[3][4]

PropertyValue
Molecular Formula C₃₃H₃₆FNO₆
Molecular Weight 577.64 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and DMSO
Storage 2-8°C for long-term stability

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid

This protocol outlines the manual synthesis of a generic tripeptide (H-Gly-X-Ala-NH₂) on Rink Amide resin, where 'X' represents the 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid residue.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-Ala-OH

  • Nα-Fmoc-2-Amino-3-(2-fluoro-4-O-tert-butyl-hydroxyphenyl)propanoic acid

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

Experimental Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[1]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Incorporation of Nα-Fmoc-2-Amino-3-(2-fluoro-4-O-tert-butyl-hydroxyphenyl)propanoic acid:

    • Repeat the Fmoc deprotection step as described in step 2.

    • Activate and couple Nα-Fmoc-2-Amino-3-(2-fluoro-4-O-tert-butyl-hydroxyphenyl)propanoic acid as described in step 3. Due to potential steric hindrance from the ortho-fluoro group, a longer coupling time (up to 4 hours) or a double coupling may be necessary.

  • Incorporation of the Final Amino Acid (Fmoc-Gly-OH):

    • Repeat the Fmoc deprotection step.

    • Activate and couple Fmoc-Gly-OH as described in step 3.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step to expose the N-terminal amine.

cluster_spps SPPS Cycle for Incorporating 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-Ala-OH (HBTU/DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-(2-F, 4-tBu-OH)Phe-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Gly-OH deprotection3->coupling3 final_deprotection Final Fmoc Deprotection coupling3->final_deprotection

SPPS workflow for the synthesis of a tripeptide containing the target UAA.

Protocol 2: Cleavage and Deprotection
  • Resin Washing and Drying: Wash the final peptide-resin with DCM (3x) and methanol (3x), then dry under vacuum for at least 4 hours.[5]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether twice and then dry the crude peptide under vacuum.[1]

cluster_cleavage Peptide Cleavage and Deprotection Workflow peptide_resin Dried Peptide-Resin add_cocktail Add Cleavage Cocktail (TFA/TIS/H₂O) peptide_resin->add_cocktail agitate Agitate for 2-3 hours add_cocktail->agitate filter_resin Filter to Remove Resin agitate->filter_resin precipitate Precipitate in Cold Ether filter_resin->precipitate centrifuge_wash Centrifuge and Wash with Ether precipitate->centrifuge_wash dry_peptide Dry Crude Peptide centrifuge_wash->dry_peptide

Workflow for the final cleavage and deprotection of the synthesized peptide.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6]

  • Analysis:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[7]

    • For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[8]

Quantitative Data Summary

The following tables provide expected data for a tripeptide containing 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, based on typical results for similar fluorinated peptides.

Table 1: Expected SPPS Efficiency

StepParameterExpected Value
Coupling Efficiency per cycle>98%
Overall Yield Crude Peptide60-80%
Final Yield After Purification20-40%

Table 2: Representative Analytical Data

Analysis MethodParameterExpected Result
Analytical RP-HPLC Purity>95%
Mass Spectrometry [M+H]⁺ (for H-Gly-X-Ala-NH₂)Expected: m/z ~355.14, Observed: m/z ~355.1
¹⁹F NMR Chemical Shift (δ)-110 to -140 ppm (relative to CFCl₃)

Impact on Biological Activity and Signaling Pathways

The incorporation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can significantly impact the biological activity of a peptide. The fluorine atom can enhance metabolic stability by blocking enzymatic degradation at the phenyl ring.[6] Furthermore, the altered electronic properties of the fluorinated aromatic ring can lead to modified receptor binding affinity and efficacy.[6]

For instance, peptides containing fluorinated phenylalanine analogs have shown altered activity at G-protein coupled receptors (GPCRs). The binding of such a peptide to its receptor can initiate a downstream signaling cascade, which can be investigated to understand the functional consequences of the amino acid substitution.

cluster_pathway Generalized GPCR Signaling Pathway peptide Peptide with UAA receptor GPCR peptide->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Activation

A generalized signaling pathway initiated by peptide binding to a GPCR.

Conclusion

The incorporation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid into peptides via Fmoc-SPPS is a viable strategy to generate novel peptide analogs with potentially enhanced therapeutic properties. By following the detailed protocols for synthesis, cleavage, and purification outlined in these application notes, researchers can successfully produce high-purity peptides for further biological evaluation. The unique properties conferred by this unnatural amino acid make it a valuable tool for the development of next-generation peptide-based therapeutics.

References

Application

Application Notes and Protocols for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in Animal Models

Note to the Reader: As of the latest literature review, specific experimental data on the use of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in animal models is not publicly available. The following application no...

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest literature review, specific experimental data on the use of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in animal models is not publicly available. The following application notes and protocols are presented as a generalized framework. The methodologies described are based on standard practices for evaluating novel amino acid analogs in preclinical research and should be adapted based on the specific research questions and the physicochemical properties of the compound once they are determined. The quantitative data and signaling pathways are hypothetical examples to illustrate the requested format.

Application Notes

Compound Name: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Abbreviation: 2-F-4-OH-Phe

Structural Formula: (A structural image would be placed here in a formal document)

Molecular Formula: C₉H₁₀FNO₃

Molecular Weight: 199.18 g/mol

Description: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a synthetic amino acid analog of tyrosine. The introduction of a fluorine atom at the ortho position of the phenyl ring can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to unique biological activities. These notes outline potential applications and research directions for this compound in animal models based on the properties of similar fluorinated amino acid analogs.

Potential Applications in Animal Models:

  • Tracer for Positron Emission Tomography (PET) Imaging: Fluorinated amino acids are often developed as tracers for PET imaging to visualize metabolic activity, particularly in oncology. The uptake of 2-F-4-OH-Phe in tumor-bearing animal models could be assessed to determine its potential for imaging amino acid transporter activity, which is often upregulated in cancer cells.

  • Neurological Studies: As an analog of tyrosine, a precursor to catecholamine neurotransmitters, 2-F-4-OH-Phe could be investigated for its effects on neurological function and its potential to cross the blood-brain barrier. Animal models of neurodegenerative diseases or neurotransmitter-related disorders could be employed.

  • Enzyme Inhibition Studies: This compound could be evaluated as a potential inhibitor of enzymes that utilize tyrosine as a substrate, such as tyrosine hydroxylase or tyrosinase. In vivo studies in relevant animal models could determine its efficacy and target engagement.

  • Pharmacokinetic and Toxicological Evaluation: Initial in vivo studies would be necessary to determine the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of 2-F-4-OH-Phe. These studies are crucial for any further therapeutic development.

Hypothetical Quantitative Data Summary

The following tables represent a hypothetical summary of data that would be collected from initial animal studies.

Table 1: Hypothetical Pharmacokinetic Parameters of 2-F-4-OH-Phe in Sprague-Dawley Rats (Single Intravenous Dose of 10 mg/kg)

ParameterValue (Mean ± SD)
Half-life (t½)2.5 ± 0.4 hours
Volume of Distribution (Vd)0.8 ± 0.1 L/kg
Clearance (CL)4.2 ± 0.7 mL/min/kg
Area Under the Curve (AUC₀-∞)39.8 ± 5.1 µg*h/mL

Table 2: Hypothetical Acute Toxicity of 2-F-4-OH-Phe in C57BL/6 Mice

Route of AdministrationLD₅₀ (mg/kg)95% Confidence IntervalObserved Adverse Effects
Intravenous (IV)> 2000N/ANo significant adverse effects observed at the highest dose.
Oral (PO)> 5000N/ANo significant adverse effects observed at the highest dose.

Experimental Protocols

Protocol 3.1: Evaluation of Tumor Uptake using Micro-PET Imaging in a Xenograft Mouse Model

Objective: To assess the potential of ¹⁸F-labeled 2-F-4-OH-Phe as a PET imaging tracer for tumors.

Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

Tumor Model: Subcutaneous xenograft of a human cancer cell line with high amino acid metabolism (e.g., U87 glioblastoma or A549 lung carcinoma).

Methodology:

  • Tumor Implantation: Inject 5 x 10⁶ tumor cells suspended in 100 µL of Matrigel subcutaneously into the right flank of each mouse. Allow tumors to grow to a size of approximately 150-200 mm³.

  • Radiolabeling: Synthesize [¹⁸F]2-F-4-OH-Phe via electrophilic or nucleophilic fluorination.

  • Animal Preparation: Fast mice for 4-6 hours before the injection of the radiotracer. Anesthetize the mice using isoflurane (2% for induction, 1-1.5% for maintenance).

  • Radiotracer Injection: Administer approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]2-F-4-OH-Phe in 100-150 µL of sterile saline via the tail vein.

  • PET/CT Imaging: At 30, 60, and 120 minutes post-injection, perform a 10-minute static PET scan followed by a CT scan for anatomical reference using a preclinical micro-PET/CT scanner.

  • Image Analysis: Reconstruct PET images and co-register with CT images. Draw regions of interest (ROIs) over the tumor, muscle, liver, brain, and heart to calculate the standardized uptake value (SUV).

  • Biodistribution (Optional): Following the final imaging session, euthanize the mice. Collect major organs and the tumor, weigh them, and measure the radioactivity using a gamma counter to confirm the imaging data.

Protocol 3.2: Assessment of Acute Intravenous Toxicity in Mice

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of 2-F-4-OH-Phe following a single intravenous injection.

Animal Model: C57BL/6 mice, 8-10 weeks old, equal numbers of males and females.

Methodology:

  • Dose Preparation: Prepare solutions of 2-F-4-OH-Phe in a suitable vehicle (e.g., sterile saline or PBS) at various concentrations.

  • Dosing: Administer a single intravenous injection of the compound via the tail vein at escalating doses (e.g., 50, 100, 250, 500, 1000, 2000 mg/kg). Include a vehicle control group. Use a group size of 5 mice per dose level.

  • Observation: Monitor the animals continuously for the first 4 hours post-injection and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, weight loss, and mortality.

  • Data Collection: Record body weights at baseline and on days 1, 3, 7, and 14. Note the time of onset, duration, and severity of any toxic signs.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any organ abnormalities.

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action where 2-F-4-OH-Phe acts as a competitive inhibitor of Tyrosine Hydroxylase, a key enzyme in the dopamine synthesis pathway.

Hypothetical_Signaling_Pathway Tyrosine Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Substrate L_DOPA L-DOPA AADC Aromatic L-amino acid decarboxylase (AADC) L_DOPA->AADC Substrate Dopamine Dopamine TwoF4OHPhe 2-F-4-OH-Phe TwoF4OHPhe->Inhibition TH->L_DOPA Product AADC->Dopamine Product Inhibition->TH Competitive Inhibition

Caption: Hypothetical inhibition of the dopamine synthesis pathway by 2-F-4-OH-Phe.

Experimental Workflow Diagram

The following diagram outlines a typical preclinical evaluation workflow for a novel compound like 2-F-4-OH-Phe.

Experimental_Workflow A Synthesis & Purity Analysis of 2-F-4-OH-Phe B In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) A->B C Acute Toxicity Studies (e.g., MTD in mice) B->C D Pharmacokinetic (PK) Studies (e.g., in rats) B->D E Efficacy Studies in Disease Animal Model C->E D->E F Decision Point: Advance to further studies? E->F F->A No (Synthesize Analogs) G Chronic Toxicity Studies F->G Yes H Final Report & IND-Enabling Studies G->H

Caption: Generalized preclinical development workflow for 2-F-4-OH-Phe.

Method

Application Notes and Protocols for the Analytical Detection of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a synthetic amino acid analog.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a synthetic amino acid analog. Its fluorinated structure presents unique analytical challenges and opportunities. The presence of the fluorine atom makes it an excellent candidate for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, while its amino acid backbone lends itself to established chromatographic and mass spectrometric techniques. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), ¹⁹F NMR Spectroscopy, and Mass Spectrometry (MS).

Section 1: High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

HPLC is a robust and widely used technique for the separation and quantification of amino acids.[1] For compounds lacking a strong chromophore, derivatization is often employed to enhance detection sensitivity.[2][3]

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol describes the quantification of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in a sample matrix (e.g., plasma, cell lysate) using pre-column derivatization with o-phthaldialdehyde (OPA) for fluorescence detection.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of the sample, add 200 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant for derivatization.

2. Derivatization Procedure:

  • In a microcentrifuge tube, mix 50 µL of the supernatant with 50 µL of OPA reagent (prepared by dissolving 50 mg of OPA in 1.25 mL of methanol, 50 µL of 2-mercaptoethanol, and 11.2 mL of 0.04 M sodium borate buffer, pH 9.5).

  • Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.

3. HPLC-Fluorescence Detection Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M sodium phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 455 nm.[4][5]

4. Quantification:

  • A calibration curve should be prepared using standards of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid of known concentrations, subjected to the same derivatization procedure.

  • The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation: HPLC Method Validation Parameters
ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µM
Limit of Quantification (LOQ) 1.5 µM
Precision (%RSD) < 5%
Accuracy (%Recovery) 95-105%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatize Add OPA Reagent Supernatant->Derivatize Incubate Incubate 2 min Derivatize->Incubate Inject Inject into HPLC Incubate->Inject Separate C18 Separation Inject->Separate Detect Fluorescence Detection (Ex: 340nm, Em: 455nm) Separate->Detect Quantify Quantification (vs. Calibration Curve) Detect->Quantify

Caption: Workflow for HPLC analysis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Section 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of a fluorine atom makes ¹⁹F NMR a highly specific and sensitive method for detecting and characterizing 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.[6] ¹⁹F NMR offers a wide chemical shift range and low background interference, making it ideal for analyzing complex biological samples.[7][8]

Experimental Protocol: ¹⁹F NMR Spectroscopy

1. Sample Preparation:

  • Dissolve a known amount of the lyophilized sample or purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • For quantitative analysis, a known concentration of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluoroacetic acid) should be added.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the ¹⁹F frequency.

  • Pulse Program: A standard one-pulse ¹⁹F experiment.

  • Acquisition Parameters:

    • Temperature: 298 K.

    • Number of Scans: 128 (can be adjusted based on sample concentration).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative measurements).

    • Spectral Width: Approximately 200 ppm, centered around the expected chemical shift region.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Integrate the area of the ¹⁹F signal corresponding to the analyte and the internal standard.

  • The concentration of the analyte can be calculated using the following formula:

    • Concentration_analyte = (Integral_analyte / Integral_standard) * (Concentration_standard)

Data Presentation: ¹⁹F NMR Quantitative Data
Sample IDIntegral of AnalyteIntegral of Internal StandardCalculated Concentration (µM)
Sample 11.251.00125
Sample 22.501.00250
Sample 30.631.0063

(Assuming an internal standard concentration of 100 µM)

Logical Relationship: ¹⁹F NMR Analysis

NMR_Logic Analyte 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid (Contains ¹⁹F) NMR ¹⁹F NMR Spectroscopy Analyte->NMR Signal Unique ¹⁹F Signal NMR->Signal Quantification Quantitative Analysis (Integration vs. Standard) Signal->Quantification Structure Structural Information (Chemical Shift) Signal->Structure

Caption: Logical flow of ¹⁹F NMR for the analysis of the fluorinated amino acid.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides high sensitivity and specificity for the detection and identification of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. It can be used as a standalone technique or coupled with a separation method like HPLC (LC-MS). The molecular weight of the compound is 201.17 g/mol .

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Follow the same protein precipitation and supernatant collection steps as described in the HPLC protocol.

  • Dilute the supernatant with the initial mobile phase if necessary.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 202.1 (M+H)⁺.

      • Product Ions (Q3): Select two to three characteristic fragment ions for quantification and confirmation. These would be determined by infusing a standard solution of the compound and performing a product ion scan. A likely fragment would be the loss of the carboxylic acid group (m/z 156.1).

    • Instrument Parameters: Optimize cone voltage and collision energy for the specific MRM transitions.

3. Quantification:

  • An internal standard, preferably a stable isotope-labeled version of the analyte, should be used for the most accurate quantification.

  • A calibration curve is generated by analyzing standards of known concentrations.

  • The analyte concentration is determined from the ratio of the analyte peak area to the internal standard peak area.

Data Presentation: LC-MS/MS Quantitative Data
Sample IDAnalyte Peak AreaInternal Standard Peak AreaArea RatioConcentration (ng/mL)
Blank0150,0000.0000
Standard 17,500152,0000.0491
Standard 276,000149,0000.51010
Sample 145,000151,0000.2985.8

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Sample Sample Spike Spike Internal Standard Sample->Spike Extract Extract/Precipitate Spike->Extract Inject Inject Extract->Inject Separate C18 Separation Inject->Separate Ionize ESI+ Separate->Ionize Select Select Precursor (m/z 202.1) Ionize->Select Fragment Fragment (CID) Select->Fragment Detect Detect Products Fragment->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

References

Application

Application Notes and Protocols for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidelines for the safe handling and optimal storage of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. The protocols ou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and optimal storage of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. The protocols outlined below are based on general safety principles for similar chemical compounds and are intended to ensure the integrity of the product and the safety of laboratory personnel.

Compound Information

Identifier Value
IUPAC Name 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 200.18 g/mol
CAS Number Not readily available

Safety and Handling Protocols

Extreme caution should be exercised when handling 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. Based on data from structurally similar compounds, this chemical should be considered a potential irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is crucial. The following PPE is mandatory when handling this compound:

Protection Type Specification Purpose
Eye Protection Safety glasses with side shields or goggles.To prevent eye irritation or injury from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To avoid direct skin contact and potential irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of dust or aerosols.
Engineering Controls

Proper engineering controls are essential for maintaining a safe laboratory environment.

  • Ventilation: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to maintain low airborne concentrations.

  • Eyewash Stations: An eyewash station should be readily accessible in the immediate vicinity of the handling area.

  • Safety Showers: A safety shower should be available in the laboratory.

Handling Procedure

Adherence to a strict handling protocol will minimize exposure risk and maintain compound purity.

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area (chemical fume hood) is clean and uncluttered.

  • Weighing: If weighing the solid, do so on a tared, clean weigh boat inside the fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If necessary, use sonication or gentle heating to aid dissolution, ensuring the container is appropriately vented if heating.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces and equipment.

Storage Guidelines

Proper storage is vital for maintaining the stability and integrity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Storage Condition Recommendation Rationale
Temperature Store in a cool, dry place. Long-term storage at -20°C is recommended.To minimize degradation over time.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent oxidation.
Container Keep in a tightly sealed, light-resistant container.To protect from moisture and light, which can degrade the compound.
Location Store in a designated, well-ventilated chemical storage area away from incompatible materials.To prevent accidental reactions and ensure safety.

Experimental Workflow Diagram

The following diagram illustrates the recommended workflow for handling and storing 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

G Workflow for Handling and Storage cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment dispose Dispose of Waste Properly experiment->dispose clean Clean Work Area and Equipment dispose->clean wash Wash Hands Thoroughly clean->wash store Store in Cool, Dry, Dark Place (-20°C for Long-Term) wash->store

Caption: A flowchart illustrating the key steps for the safe handling and proper storage of the compound.

First Aid Measures

In the event of exposure, follow these first aid protocols:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Method

protocol for dissolving 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid for experiments

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated analog of the amino acid tyrosine. The strategic incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated analog of the amino acid tyrosine. The strategic incorporation of fluorine atoms into biologically active molecules can significantly alter their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. As a tyrosine analog, this compound is of interest for its potential to modulate biological pathways involving tyrosine, such as neurotransmitter synthesis and protein phosphorylation cascades. These application notes provide detailed protocols for the dissolution of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid for various experimental applications, along with relevant technical data and a proposed signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
PropertyValueSource
Molecular Formula C₉H₁₀FNO₃--INVALID-LINK--
Molecular Weight 199.18 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral observation for similar compounds
Storage Store at -20°C for long-term stabilityGeneral recommendation for amino acid analogs
Table 2: Solubility Data for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
SolventConcentrationMethodNotes
Water (pH ~7) Very slightly solubleBased on L-Tyrosine solubility of 0.45 mg/mL at 25°C.[1]The fluorine substitution may slightly alter solubility.
0.1 M HCl SolubleAcidification protonates the amino group, increasing aqueous solubility.A common method for dissolving amino acids.
0.1 M NaOH SolubleBasification deprotonates the carboxylic acid and hydroxyl groups, increasing aqueous solubility.Another common method for dissolving amino acids.
DMSO SolubleA versatile organic solvent for creating high-concentration stock solutions.The final concentration in the assay should be minimized to avoid solvent effects.
Ethanol Slightly solubleCan be used as a co-solvent.Solubility is expected to be limited.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

This protocol is suitable for preparing a stock solution of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid for use in aqueous-based assays, such as cell culture experiments.

Materials:

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • 0.1 M Hydrochloric Acid (HCl), sterile-filtered

  • 0.1 M Sodium Hydroxide (NaOH), sterile-filtered

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

  • pH meter

Procedure:

  • Weigh the desired amount of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid powder in a sterile conical tube.

  • Add a small volume of sterile, purified water to create a slurry.

  • Acid Dissolution Method: a. While vortexing, add 0.1 M HCl dropwise to the slurry. b. Continue adding acid until the compound is fully dissolved. c. Adjust the pH of the solution to the desired final pH using 0.1 M NaOH, being careful not to let the compound precipitate out of solution. d. Bring the solution to the final desired volume with sterile, purified water.

  • Base Dissolution Method: a. While vortexing, add 0.1 M NaOH dropwise to the slurry. b. Continue adding base until the compound is fully dissolved. c. Adjust the pH of the solution to the desired final pH using 0.1 M HCl, being careful not to let the compound precipitate out of solution. d. Bring the solution to the final desired volume with sterile, purified water.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is ideal for experiments requiring a high initial concentration of the compound, which can then be diluted into the final experimental medium.

Materials:

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid powder in a sterile tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, the stock solution can be stored at -20°C.

  • Important: When preparing working solutions, add the DMSO stock dropwise to the aqueous experimental medium while vortexing to prevent precipitation. Ensure the final concentration of DMSO in the experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Mandatory Visualization

Proposed Signaling Pathway Involvement

As an analog of tyrosine, 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can be hypothesized to interact with the catecholamine biosynthesis pathway. Tyrosine is the natural precursor for the synthesis of crucial neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2][3][4][5][6][7][8][9][10][11][12] The rate-limiting step in this pathway is the conversion of tyrosine to L-DOPA by the enzyme tyrosine hydroxylase.[6][8][13] It is plausible that 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid could act as a substrate or an inhibitor of tyrosine hydroxylase, thereby affecting the downstream production of catecholamines.

Catecholamine_Biosynthesis_Pathway Tyrosine Tyrosine TH Tyrosine Hydroxylase (Rate-limiting step) Tyrosine->TH Compound 2-Amino-3-(2-fluoro-4- hydroxyphenyl)propanoic acid Compound->TH ? LDOPA L-DOPA TH->LDOPA AADC Aromatic L-Amino Acid Decarboxylase LDOPA->AADC Dopamine Dopamine AADC->Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine

Caption: Proposed interaction with the catecholamine synthesis pathway.

Experimental Workflow for Preparing a Stock Solution

The following diagram outlines the decision-making process and steps for preparing a stock solution of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Experimental_Workflow start Start: Weigh Compound slurry Add small volume of sterile water to form a slurry start->slurry decision Choose Dissolution Method slurry->decision acid Acid Dissolution: Add 0.1 M HCl dropwise decision->acid Aqueous, low pH base Base Dissolution: Add 0.1 M NaOH dropwise decision->base Aqueous, high pH dmso DMSO Dissolution: Add DMSO decision->dmso High concentration vortex Vortex until dissolved acid->vortex base->vortex dmso->vortex ph_adjust Adjust to final pH vortex->ph_adjust store Aliquot and store at -20°C vortex:s->store:n final_vol Adjust to final volume ph_adjust->final_vol filter Sterile filter (0.22 µm) final_vol->filter filter->store

Caption: Workflow for stock solution preparation.

References

Application

Application Notes and Protocols: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and its Analogs in Neuroscience Research

Disclaimer: Direct neuroscience research applications for the specific compound 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid are not extensively documented in publicly available literature. The following applicatio...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct neuroscience research applications for the specific compound 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid are not extensively documented in publicly available literature. The following application notes and protocols are based on research conducted with closely related structural analogs, namely other fluorinated and halogenated tyrosine derivatives. These examples are intended to provide a framework for potential neuroscience applications of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, assuming similar biological activity.

Application Note 1: In Vivo Imaging of Dopaminergic Systems using Fluorinated Tyrosine Analogs

Introduction: Fluorinated analogs of tyrosine, such as 6-[18F]fluoro-L-m-tyrosine (6-FMT), are valuable tools in neuroscience for the in vivo visualization of dopamine nerve terminals using Positron Emission Tomography (PET).[1][2] These tracers act as substrates for aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-DOPA to dopamine. By tracking the accumulation of the radiolabeled tracer in the brain, researchers can assess the integrity and function of the dopaminergic system, which is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease.

Principle: The radiolabeled fluorinated tyrosine analog is administered intravenously and crosses the blood-brain barrier. In the brain, it is taken up by dopaminergic neurons and converted to a radiolabeled dopamine analog by AADC. The resulting radiometabolite is trapped within the neuron, allowing for its detection by a PET scanner. The intensity of the PET signal in brain regions rich in dopamine terminals, such as the striatum, reflects the activity of the dopaminergic pathway.

Logical Relationship of PET Imaging with Fluorinated Tyrosine Analogs

cluster_bloodstream Bloodstream cluster_bbb Blood-Brain Barrier cluster_neuron Dopaminergic Neuron Tracer_Inj Intravenous Injection of Radiolabeled Fluorinated Tyrosine Analog BBB_Transport Transport Across Blood-Brain Barrier Tracer_Inj->BBB_Transport Uptake Uptake into Neuron BBB_Transport->Uptake Conversion AADC-mediated Conversion Uptake->Conversion Trapping Radiometabolite Trapping Conversion->Trapping PET_Detection PET Scanner Detection Trapping->PET_Detection

Caption: Workflow of PET imaging using a fluorinated tyrosine analog.

Experimental Protocol 1: PET Imaging of Dopamine Terminals in a Non-Human Primate Model

This protocol is adapted from studies evaluating fluorinated m-tyrosine analogs.[1][2]

1. Radiotracer Preparation:

  • Synthesize the 18F-labeled fluorinated tyrosine analog (e.g., 6-[18F]FMT) via electrophilic radiofluorination using [18F]acetylhypofluorite.

  • Purify the final product using high-performance liquid chromatography (HPLC).

  • Ensure radiochemical purity and specific activity are determined prior to injection.

2. Animal Handling and Tracer Administration:

  • Anesthetize a rhesus monkey following approved institutional animal care and use committee protocols.

  • Insert intravenous catheters for tracer injection and blood sampling.

  • Position the animal in the PET scanner.

  • Administer a bolus injection of the radiotracer (e.g., 6-[18F]FMT) intravenously.

3. PET Image Acquisition:

  • Acquire a series of dynamic PET scans over a period of at least 90 minutes post-injection.

  • Reconstruct the PET images using appropriate algorithms, correcting for attenuation and scatter.

4. Plasma Metabolite Analysis:

  • Collect arterial blood samples at regular intervals throughout the scan.

  • Separate plasma by centrifugation.

  • Analyze plasma samples using radio-HPLC to determine the concentration of the parent tracer and its radiolabeled metabolites over time.

5. Data Analysis:

  • Define regions of interest (ROIs) on the reconstructed PET images, including the striatum (target region) and cerebellum (reference region).

  • Generate time-activity curves (TACs) for each ROI.

  • Use a suitable kinetic model (e.g., Patlak analysis) with a reference tissue input function to calculate the tracer uptake rate constant (Ki), which reflects AADC activity.

Quantitative Data from a Comparative PET Study[1]

TracerMean Uptake Rate Constant (Ki) (min⁻¹)
6-[18F]fluoro-L-m-tyrosine (6-FMT)0.019
2-[18F]fluoro-L-m-tyrosine (2-FMT)~0.0095
6-[18F]fluoro-L-DOPA (6-FD)~0.0095

Application Note 2: Investigation of Neurotransmitter Release and Metabolism

Introduction: Fluorinated tyrosine analogs can be used to investigate their effects on neurotransmitter systems, such as the dopaminergic system. By employing techniques like in vivo microdialysis, researchers can assess how these compounds influence the release and metabolism of dopamine in specific brain regions. This is crucial for understanding their pharmacological profile and potential therapeutic effects. For instance, a study on 6-fluoro-m-tyrosine aimed to determine if it would induce dopamine release in the same manner as its parent compound, L-m-tyrosine.[3]

Principle: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the striatum) of an anesthetized or freely moving animal. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and their metabolites in the extracellular space diffuse across the dialysis membrane into the perfusate. The collected dialysate is then analyzed by HPLC to quantify the levels of these neurochemicals. Administration of a fluorinated tyrosine analog allows for the measurement of its impact on the basal and stimulated release of neurotransmitters.

Signaling Pathway: Dopamine Synthesis and Metabolism

Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC DOPAC DOPAC Dopamine->DOPAC MAO HVA HVA DOPAC->HVA COMT

Caption: Simplified pathway of dopamine synthesis and metabolism.

Experimental Protocol 2: In Vivo Microdialysis in the Rat Striatum

This protocol is based on a study investigating the effects of 6-fluoro-m-tyrosine on dopamine release.[3]

1. Animal Surgery and Probe Implantation:

  • Anesthetize a Sprague-Dawley rat using an appropriate anesthetic agent.

  • Place the animal in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the striatum.

  • Secure the cannula to the skull with dental cement.

  • Allow the animal to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

  • Allow for a stabilization period to obtain a baseline of neurotransmitter levels.

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

3. Drug Administration:

  • Administer the fluorinated tyrosine analog (or control compounds like L-m-tyrosine or L-DOPA) via the desired route (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples to measure the effect of the compound on neurotransmitter levels.

4. Sample Analysis:

  • Analyze the dialysate samples for dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using HPLC with electrochemical detection.

5. Data Analysis:

  • Express the concentrations of dopamine and its metabolites as a percentage of the baseline levels.

  • Use appropriate statistical tests (e.g., ANOVA) to compare the effects of the different compounds.

Expected Outcome: The results will indicate whether the fluorinated tyrosine analog alters the extracellular concentrations of dopamine and its metabolites, providing insights into its influence on dopamine release and turnover. The study on 6-fluoro-m-tyrosine found that it did not induce the same dopamine-releasing effects as L-m-tyrosine.[3]

Application Note 3: Evaluation of Neuroprotective Effects

Introduction: Halogenated derivatives of phenylalanine and tyrosine have shown potential as neuroprotective agents.[4] For example, 3,5-dibromo-L-tyrosine (DBrT) has been demonstrated to protect neurons in both in vitro and in vivo models of brain ischemia. The proposed mechanism involves the attenuation of excitatory glutamatergic synaptic transmission. This suggests that fluorinated tyrosine analogs could be investigated for similar neuroprotective properties.

Principle: The neuroprotective potential of a compound can be assessed in vitro by exposing cultured neurons to conditions that mimic ischemia, such as oxygen-glucose deprivation (OGD). The ability of the compound to reduce neuronal cell death, often measured by lactate dehydrogenase (LDH) release, indicates a neuroprotective effect. In vivo models, such as transient middle cerebral artery occlusion (MCAO) in rodents, can further validate these findings by assessing the compound's ability to reduce infarct volume and improve neurological outcomes.

Experimental Workflow for Neuroprotection Assays

cluster_invitro In Vitro cluster_invivo In Vivo Start Start Culture Neuronal Culture Start->Culture MCAO Transient MCAO in Rodents Start->MCAO OGD Oxygen-Glucose Deprivation (OGD) Culture->OGD Treatment Treatment with Test Compound OGD->Treatment LDH LDH Assay for Cell Death Treatment->LDH Treatment_vivo Treatment with Test Compound MCAO->Treatment_vivo Neuro_Score Neurological Deficit Scoring Treatment_vivo->Neuro_Score Infarct Infarct Volume Measurement Treatment_vivo->Infarct

References

Method

Application Notes and Protocols for Antimicrobial Studies of Phenylpropanoic Acid Derivatives

Topic: Use of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and its Analogs in Antimicrobial Studies Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct antimicrobial studies on...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and its Analogs in Antimicrobial Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct antimicrobial studies on 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid are not extensively available in the reviewed literature. However, significant research has been conducted on structurally similar compounds, particularly derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. These derivatives have demonstrated promising antimicrobial activity against a range of multidrug-resistant pathogens. This document provides a detailed overview of the antimicrobial data and experimental protocols associated with these related compounds.

Introduction

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of novel antimicrobial agents. Amino acid derivatives, particularly those incorporating substituted phenyl rings, represent a promising class of compounds for antimicrobial drug discovery. This document focuses on the antimicrobial properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have shown structure-dependent activity against both bacteria and fungi, including multidrug-resistant strains.

Data Presentation: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against a panel of clinically relevant microbial pathogens. Lower MIC values indicate greater antimicrobial potency.

Table 1: In Vitro Antimicrobial Activity against Multidrug-Resistant Gram-Positive Bacteria

CompoundS. aureus (MRSA)E. faecalis (VRE)
MIC (µg/mL) MIC (µg/mL)
Hydrazone Derivative 141 - 80.5 - 2
Hydrazone Derivative 151 - 80.5 - 2
Hydrazone Derivative 161 - 80.5 - 2
Phenyl Derivative 2916>64
4-NO2 Phenyl Derivative 301616
Data sourced from Kavaliauskas et al., 2024[1][2][3][4]

Table 2: In Vitro Antimicrobial Activity against Gram-Negative Bacteria

CompoundE. coliK. pneumoniae
MIC (µg/mL) MIC (µg/mL)
Hydrazone Derivatives 14-168 - 648 - 64
4-NO2 Phenyl Derivative 303264
Data sourced from Kavaliauskas et al., 2024[1][2][3][4]

Table 3: In Vitro Antifungal Activity against Drug-Resistant Candida Species

CompoundCandida aurisDrug-Resistant Candida spp.
MIC (µg/mL) MIC (µg/mL)
Hydrazone Derivatives 14-160.5 - 648 - 64
Data sourced from Kavaliauskas et al., 2024[1][2][3][4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of test compounds against bacterial and fungal strains.

Materials:

  • Test compounds (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid derivatives)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotics (e.g., vancomycin, ciprofloxacin)

  • Negative control (broth only)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Culture the microbial strain on an appropriate agar plate overnight at 37°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing only the broth.

    • Growth Control: A well containing broth and the microbial inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

    • Visual inspection can be aided by adding a viability indicator like resazurin. A color change (e.g., from blue to pink) indicates microbial growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Plate with Microbes prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

logical_relationship compound Antimicrobial Compound (e.g., Phenylpropanoic Acid Derivative) inhibition Inhibition compound->inhibition target Bacterial Cell Wall Synthesis lysis Cell Lysis and Death target->lysis pathway Peptidoglycan Synthesis Pathway pathway->target inhibition->pathway

Caption: Potential Mechanism of Action for Cell Wall Synthesis Inhibitors.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Amino-3-(2-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. The following information is curated to address specific issues that may be encountered during experimental procedures.

Overall Synthesis Workflow

The recommended synthetic route is based on the Erlenmeyer-Plöchl synthesis, a reliable method for α-amino acid production. The workflow involves four main stages:

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of the starting material, 2-fluoro-4-hydroxybenzaldehyde, is protected to prevent unwanted side reactions during the subsequent steps.

  • Erlenmeyer-Plöchl Azlactone Synthesis: The protected benzaldehyde undergoes condensation with N-acetylglycine to form an azlactone intermediate.

  • Reductive Cleavage of the Azlactone: The azlactone ring is opened and the double bond is reduced, typically via catalytic hydrogenation. This step can often be combined with the deprotection of the hydroxyl group.

  • Hydrolysis and Purification: The final step involves the hydrolysis of the N-acetyl group to yield the desired amino acid, followed by purification.

Synthesis_Workflow Start 2-fluoro-4-hydroxybenzaldehyde Protect Step 1: Protection (e.g., Benzylation) Start->Protect Protected_Aldehyde 2-(Benzyloxy)-4-fluorobenzaldehyde Protect->Protected_Aldehyde Erlenmeyer Step 2: Erlenmeyer-Plöchl (N-acetylglycine, Ac₂O, NaOAc) Protected_Aldehyde->Erlenmeyer Azlactone Azlactone Intermediate Erlenmeyer->Azlactone Reduction Step 3: Reductive Cleavage & Deprotection (H₂, Pd/C) Azlactone->Reduction N_Acetyl_AA N-acetyl-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Reduction->N_Acetyl_AA Hydrolysis Step 4: Hydrolysis (Acid or Base) N_Acetyl_AA->Hydrolysis Final_Product 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Step 1: Protection of 2-fluoro-4-hydroxybenzaldehyde

Objective: To protect the phenolic hydroxyl group as a benzyl ether to prevent its reaction in the subsequent Erlenmeyer-Plöchl condensation.

Experimental Protocol: Benzyl Protection
ParameterValue
Reactants 2-fluoro-4-hydroxybenzaldehyde, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃)
Solvent Acetone or Dimethylformamide (DMF)
Stoichiometry Benzaldehyde (1.0 eq), BnBr (1.1 eq), K₂CO₃ (1.5 eq)
Temperature Room temperature to 60 °C
Reaction Time 4-6 hours
Work-up Filtration of K₂CO₃, evaporation of solvent
Purification Recrystallization or column chromatography

Detailed Methodology:

  • Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature or heat gently to 50-60 °C for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting 2-(benzyloxy)-4-fluorobenzaldehyde by recrystallization or column chromatography.

Troubleshooting and FAQs
Issue Possible Cause Solution
Low Yield Incomplete reaction.Ensure reagents are pure and dry. Increase reaction time or temperature. Consider a more polar solvent like DMF to improve solubility.
Side reactions.Add benzyl bromide slowly to control the reaction rate and minimize side product formation.
Product is difficult to purify Presence of unreacted starting material or byproducts.Optimize chromatography conditions (solvent system, gradient). Ensure complete reaction before work-up.

Q: Why is protection of the hydroxyl group necessary? A: The conditions of the Erlenmeyer-Plöchl reaction (acetic anhydride) can acetylate the phenolic hydroxyl group, leading to unwanted byproducts and a lower yield of the desired azlactone.

Q: Are there alternative protecting groups? A: Yes, other protecting groups for phenols can be used. However, the benzyl group is advantageous as it can be removed under the same catalytic hydrogenation conditions used for the reduction of the azlactone intermediate, making the overall synthesis more efficient.[1][2]

Step 2: Erlenmeyer-Plöchl Azlactone Synthesis

Objective: To condense the protected aldehyde with N-acetylglycine to form the corresponding azlactone.

Experimental Protocol: Azlactone Formation
ParameterValue
Reactants 2-(Benzyloxy)-4-fluorobenzaldehyde, N-acetylglycine, Acetic anhydride (Ac₂O), Sodium acetate (NaOAc)
Stoichiometry Aldehyde (1.0 eq), N-acetylglycine (1.2 eq), Ac₂O (2.0 eq), NaOAc (1.0 eq)
Temperature 100-140 °C
Reaction Time 2-4 hours
Work-up Precipitation in cold ethanol or water
Purification Recrystallization from ethanol

Detailed Methodology:

  • A mixture of 2-(benzyloxy)-4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), sodium acetate (1.0 eq), and acetic anhydride (2.0 eq) is heated with stirring.

  • The reaction temperature is maintained at 100-140 °C for 2-4 hours.

  • After cooling, the reaction mixture is poured into cold ethanol or water to precipitate the azlactone.

  • The solid product is collected by filtration, washed with cold ethanol and water, and dried.

  • The crude azlactone can be purified by recrystallization from ethanol.

Troubleshooting and FAQs
Issue Possible Cause Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions as acetic anhydride is moisture-sensitive. Increase reaction temperature or time.
Self-condensation of the aldehyde or N-acetylglycine.Use of a solid-phase catalyst like alumina has been reported to minimize self-condensation of aldehydes.[3]
Formation of a tar-like substance High reaction temperature or prolonged reaction time.Carefully control the reaction temperature and monitor the reaction progress closely by TLC.

Q: Can other acylglycines be used? A: Yes, for instance, hippuric acid (N-benzoylglycine) is also commonly used in the Erlenmeyer-Plöchl synthesis.[4] However, the subsequent deprotection of the N-benzoyl group might require harsher conditions than for the N-acetyl group.

Q: What is the role of sodium acetate? A: Sodium acetate acts as a base to deprotonate the N-acetylglycine, facilitating its condensation with the aldehyde.

Step 3: Reductive Cleavage and Deprotection

Objective: To reduce the double bond of the azlactone and simultaneously cleave the benzyl protecting group via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation
ParameterValue
Reactant Azlactone intermediate
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (H₂) or a transfer hydrogenation agent (e.g., formic acid, ammonium formate)
Solvent Ethanol, Methanol, or Tetrahydrofuran (THF)
Pressure Atmospheric pressure to 50 psi
Temperature Room temperature
Reaction Time 12-24 hours
Work-up Filtration of the catalyst through Celite

Detailed Methodology:

  • The azlactone is dissolved in a suitable solvent (e.g., ethanol).

  • 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere.

  • The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate, containing the N-acetylated amino acid, is concentrated under reduced pressure.

Troubleshooting and FAQs
Issue Possible Cause Solution
Incomplete Reaction Inactive catalyst.Use fresh, high-quality Pd/C. Ensure the catalyst is not exposed to air for extended periods.
Insufficient hydrogen pressure.Increase the hydrogen pressure if using a hydrogenation apparatus.
Side reaction: Dehalogenation The carbon-fluorine bond can be susceptible to hydrogenolysis.Use a poisoned catalyst (e.g., Lindlar's catalyst) or a milder hydrogen source like ammonium formate in transfer hydrogenation to improve selectivity.[5]
Difficulty filtering the catalyst Fine catalyst particles passing through the filter.Use a finer filter aid like Celite and ensure a well-packed filter bed.

Q: Can the reduction and deprotection be done in separate steps? A: Yes, it is possible to first reduce the azlactone and then deprotect the benzyl ether in a subsequent step. However, a one-pot reaction is more efficient.

Q: What are the advantages of transfer hydrogenation? A: Transfer hydrogenation avoids the need for specialized high-pressure hydrogenation equipment and can sometimes offer better selectivity, reducing the risk of dehalogenation.[1]

Step 4: Hydrolysis and Purification

Objective: To remove the N-acetyl group to obtain the final amino acid and purify it.

Experimental Protocol: Hydrolysis
ParameterValue
Reactant N-acetyl-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Reagent Aqueous HCl (e.g., 6 M) or aqueous NaOH (e.g., 2 M)
Temperature Reflux
Reaction Time 4-8 hours
Work-up Neutralization to the isoelectric point to precipitate the amino acid
Purification Recrystallization from water/ethanol

Detailed Methodology (Acid Hydrolysis):

  • The crude N-acetyl amino acid is suspended in aqueous HCl (e.g., 6 M).

  • The mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.

  • After cooling, the solution is neutralized with a base (e.g., NH₄OH or NaOH) to the isoelectric point of the amino acid, at which it has minimum solubility and precipitates.

  • The precipitated amino acid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a water/ethanol mixture.

Troubleshooting and FAQs
Issue Possible Cause Solution
Incomplete Hydrolysis Insufficient reaction time or acid/base concentration.Increase the reaction time or the concentration of the acid/base.
Low Recovery after Neutralization Incorrect pH for precipitation.Carefully adjust the pH to the isoelectric point of the amino acid. This can be determined experimentally or estimated.
Product contains salt impurities Incomplete washing of the precipitated product.Wash the filtered product thoroughly with cold deionized water.

Q: Is acid or base hydrolysis preferred? A: Both methods are effective. Acid hydrolysis is very common for N-acetyl groups.[6] The choice may depend on the stability of the final product to acidic or basic conditions and the ease of purification.

Q: How can the purity of the final product be assessed? A: Purity can be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Logical Relationship Diagram for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_1 Potential Issues in Step 1 cluster_2 Potential Issues in Step 2 cluster_3 Potential Issues in Step 3 cluster_4 Potential Issues in Step 4 Low_Yield Low Overall Yield Step1 Step 1: Protection Low_Yield->Step1 Step2 Step 2: Azlactone Synthesis Low_Yield->Step2 Step3 Step 3: Reduction Low_Yield->Step3 Step4 Step 4: Hydrolysis Low_Yield->Step4 S1_Issue1 Incomplete Reaction Step1->S1_Issue1 S1_Issue2 Side Reactions Step1->S1_Issue2 S2_Issue1 Anhydrous Conditions Not Met Step2->S2_Issue1 S2_Issue2 Suboptimal Temperature Step2->S2_Issue2 S2_Issue3 Self-Condensation Step2->S2_Issue3 S3_Issue1 Inactive Catalyst Step3->S3_Issue1 S3_Issue2 Dehalogenation Step3->S3_Issue2 S4_Issue1 Incomplete Hydrolysis Step4->S4_Issue1 S4_Issue2 Loss during Work-up Step4->S4_Issue2

Caption: Troubleshooting guide for addressing low synthesis yield at different stages.

References

Optimization

Technical Support Center: Purification of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid?

A1: The most common impurities typically include diastereomers, enantiomers of the desired product, unreacted starting materials, and side-products from the synthetic route. The specific impurity profile can vary significantly depending on the synthetic method employed.

Q2: How can I resolve the enantiomers of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for enantiomeric resolution. The use of chiral stationary phases (CSPs) is crucial for this separation. Several types of CSPs, such as those based on cyclodextrins or Pirkle-type columns, have been shown to be effective for separating amino acid enantiomers.[1][2][3]

Q3: My purified product shows poor solubility. What can I do?

A3: Poor solubility can be due to the crystalline form (polymorphism) or the presence of residual salts. Consider recrystallization from a different solvent system to potentially obtain a more soluble polymorph. Additionally, ensure that all inorganic salts from the synthesis and workup have been thoroughly removed, for instance, by using a desalting column or through diafiltration.

Q4: I am observing product degradation during purification. How can I mitigate this?

A4: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, like many phenolic compounds, can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal ions. It is advisable to perform purification steps at reduced temperatures and to use buffers that are free of trace metals. The use of antioxidants during purification could also be explored, though their subsequent removal would be necessary.

Troubleshooting Guides

Issue 1: Low Diastereomeric or Enantiomeric Purity after Initial Purification

Symptoms:

  • Chiral HPLC analysis shows multiple stereoisomeric peaks.

  • NMR spectroscopy indicates the presence of diastereomers.

Possible Causes:

  • The synthetic route is not stereoselective.

  • The initial purification method (e.g., flash chromatography on achiral media) is not capable of separating stereoisomers.

  • Racemization occurred during a synthetic or purification step.

Troubleshooting Workflow:

G start Low Stereoisomeric Purity Detected check_method Is the purification method chiral? start->check_method check_racemization Investigate Potential Racemization (pH, Temperature) start->check_racemization implement_chiral Implement Chiral Separation (e.g., Chiral HPLC) check_method->implement_chiral No optimize_chiral Optimize Chiral Separation Conditions (Column, Mobile Phase, Temperature) check_method->optimize_chiral Yes implement_chiral->optimize_chiral end_success Achieved High Stereoisomeric Purity optimize_chiral->end_success check_racemization->optimize_chiral

Caption: Troubleshooting workflow for low stereoisomeric purity.

Solutions:

  • Implement Chiral Chromatography: Utilize a chiral stationary phase (CSP) for HPLC. The choice of CSP is critical and may require screening of several column types.

  • Optimize Chiral Separation: If a chiral method is already in use, optimize the mobile phase composition, flow rate, and temperature to improve resolution.

  • Diastereomeric Salt Crystallization: For diastereomers, consider forming salts with a chiral acid or base to create diastereomeric salts with different solubilities, which can then be separated by fractional crystallization.

Quantitative Data Example: Chiral HPLC Column Screening

Chiral Stationary PhaseMobile PhaseResolution (Rs) between Enantiomers
CHIROBIOTIC TMethanol/0.1% Acetic Acid (90:10)1.8
Cyclodextrin-basedAcetonitrile/Water/TFA (70:30:0.1)2.2
(R,R) Whelk-O1Hexane/Ethanol/TFA (90:10:0.1)2.7
Issue 2: Presence of Process-Related Impurities

Symptoms:

  • LC-MS analysis shows peaks corresponding to starting materials or known synthetic byproducts.

  • The final product has an off-color or unusual odor.

Possible Causes:

  • Incomplete reaction.

  • Inefficient removal of reagents or catalysts.

  • Formation of stable side-products.

Troubleshooting Workflow:

G start Process-Related Impurities Detected identify_impurity Identify Impurity Structure (LC-MS, NMR) start->identify_impurity select_method Select Purification Method Based on Impurity Properties identify_impurity->select_method optimize_synthesis Optimize Upstream Synthetic Steps identify_impurity->optimize_synthesis recrystallization Recrystallization select_method->recrystallization Different Solubility prep_hplc Preparative HPLC select_method->prep_hplc Similar Polarity extraction Liquid-Liquid Extraction select_method->extraction Different pKa/Polarity end_success Impurities Removed recrystallization->end_success prep_hplc->end_success extraction->end_success

Caption: Troubleshooting workflow for process-related impurities.

Solutions:

  • Recrystallization: This is often the most effective method for removing impurities with different solubility profiles from the desired product. A solvent screen should be performed to identify the optimal solvent or solvent mixture.

  • Preparative HPLC: For impurities that are structurally very similar to the product, preparative HPLC on a suitable stationary phase (e.g., C18 for nonpolar impurities) may be necessary.

  • Aqueous Washes/Liquid-Liquid Extraction: Adjusting the pH of an aqueous solution of the product can help in removing acidic or basic impurities through liquid-liquid extraction.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Assessment

This protocol provides a general methodology for assessing the enantiomeric purity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Chiral column (e.g., (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm).

2. Reagents:

  • n-Hexane (HPLC grade)
  • Ethanol (HPLC grade)
  • Trifluoroacetic acid (TFA) (HPLC grade)
  • Sample of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane:Ethanol:TFA (90:10:0.1 v/v/v). Degas the mobile phase before use.
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Chromatographic Conditions:
  • Column: (R,R) Whelk-O1
  • Mobile Phase: As prepared above.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 25 °C
  • Detection: UV at 225 nm
  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be well-resolved. Calculate the enantiomeric excess (%ee) based on the peak areas.

Protocol 2: Recrystallization for Purification

This protocol outlines a general procedure for the purification of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid by recrystallization.

1. Equipment:

  • Erlenmeyer flask
  • Hot plate with magnetic stirring
  • Buchner funnel and filter paper
  • Vacuum flask

2. Reagents:

  • Crude 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
  • Selected recrystallization solvent (e.g., water, ethanol, or a mixture)

3. Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(2-fluoro-4-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. Our focus is to help you overcome common challenges, from initial reaction setup to final product purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid?

A1: While a single, standardized protocol is not universally cited, the synthesis generally involves a multi-step process. Common strategies include the electrophilic fluorination of a protected tyrosine derivative or a lengthier synthesis starting from a fluorinated phenol. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, formation of byproducts, and incomplete reactions. To improve your yield, consider the following:

  • Reaction Conditions: Ensure optimal temperature, pressure, and pH for each step. Some reactions may require cooling, while others need heating. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.[1]

  • Catalyst Activity: If a catalyst is used (e.g., in a hydrogenation step), ensure it is not deactivated.

  • Purification Losses: Product loss can occur during extraction, crystallization, and chromatography. Optimize your purification methods to maximize recovery.

Q3: My final product is impure. What are the likely side products and how can I minimize their formation?

A3: Impurities often arise from side reactions during the synthesis. Common side products can include regioisomers (incorrect placement of the fluorine atom), over-alkylated products, or products from incomplete deprotection. To minimize these:

  • Protecting Groups: Employ a robust protecting group strategy for the amino and hydroxyl functionalities to prevent unwanted side reactions.

  • Reaction Stoichiometry: Carefully control the molar ratios of your reactants.[1]

  • Purification: Utilize appropriate purification techniques such as recrystallization from a suitable solvent system or column chromatography to separate the desired product from impurities.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Monitor reaction progress with TLC/HPLC and adjust reaction time accordingly.[1]
Catalyst deactivation.Use fresh catalyst or a different type of catalyst.
Product loss during workup.Optimize extraction and purification procedures.
Low Purity Presence of starting materials.Optimize reaction time and stoichiometry.[1]
Formation of side products (e.g., regioisomers).Re-evaluate the regioselectivity of the fluorination step; consider a different fluorinating agent or reaction conditions.
Incomplete deprotection.Ensure deprotection conditions are sufficient to completely remove protecting groups.
Difficulty in Purification Product is an oil or does not crystallize.Ensure the crude product is sufficiently pure. Try different solvent systems for recrystallization. Scratching the flask or seeding with a crystal can induce crystallization.[1]
Co-elution of impurities during chromatography.Optimize the mobile phase and stationary phase for better separation.
Unexpected Spectroscopic Data Presence of unexpected peaks in NMR or MS.This could indicate the formation of an unexpected side product. Re-examine the reaction mechanism for potential alternative pathways.
Absence of fluorine signal in 19F NMR.This suggests a failure in the fluorination step or subsequent loss of the fluorine atom (defluorination).

Experimental Protocols (Illustrative Examples)

Note: The following are generalized protocols inspired by the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Example Protocol 1: Electrophilic Fluorination of a Protected Tyrosine Derivative
  • Protection: Protect the amino and carboxylic acid groups of L-tyrosine. For example, the amino group can be protected as a Boc-derivative and the carboxylic acid as a methyl ester.

  • Fluorination: Dissolve the protected tyrosine in a suitable solvent (e.g., acetonitrile). Add an electrophilic fluorinating agent (e.g., Selectfluor™). The reaction may require a catalyst and specific temperature control. Monitor the reaction by TLC or HPLC.

  • Workup and Purification: Quench the reaction and extract the product. Purify the fluorinated intermediate by column chromatography.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid for Boc and hydrolysis for the ester) to yield the final product.

Example Protocol 2: Synthesis from a Fluorinated Phenol
  • Starting Material: Begin with a commercially available 3-fluoro-4-methoxyphenol or similar precursor.

  • Side Chain Introduction: Introduce the amino acid side chain via a multi-step sequence, which could involve a Friedel-Crafts acylation followed by conversion of the ketone to the amino acid.

  • Functional Group Modification: This may involve demethylation of the methoxy group to a hydroxyl group and ensuring the amino group is correctly installed.

  • Purification: Purify the final product by recrystallization or ion-exchange chromatography.

Visual Diagrams

G cluster_synthesis Synthetic Workflow Start Protected Tyrosine Fluorination Electrophilic Fluorination Start->Fluorination Intermediate Protected Fluorinated Tyrosine Fluorination->Intermediate Deprotection Deprotection Intermediate->Deprotection Product 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Deprotection->Product

Caption: A simplified workflow for the synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

G cluster_troubleshooting Troubleshooting Low Yield LowYield Low Yield Observed CheckPurity Check Purity of Starting Materials LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions (T, t, pH) CheckPurity->OptimizeConditions [Materials OK] CheckCatalyst Check Catalyst Activity OptimizeConditions->CheckCatalyst [Conditions Optimized] ImproveWorkup Improve Workup/Purification CheckCatalyst->ImproveWorkup [Catalyst OK] Success Yield Improved ImproveWorkup->Success

Caption: A logical diagram for troubleshooting low yield in the synthesis.

G cluster_side_reactions Common Side Reactions MainReaction Main Reaction Desired Product SideReaction1 Side Reaction 1 Regioisomer MainReaction->SideReaction1 SideReaction2 Side Reaction 2 Over-fluorination MainReaction->SideReaction2 SideReaction3 Side Reaction 3 Incomplete Deprotection MainReaction->SideReaction3

Caption: Relationship between the main reaction and common side reactions.

References

Optimization

Technical Support Center: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid Degradation Pathways in Solution

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in solution. Th...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in solution. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in solution?

A1: While specific degradation pathways for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid are not extensively documented in publicly available literature, we can infer potential pathways based on its structural similarity to tyrosine and general principles of forced degradation studies. The primary expected degradation routes include oxidation, photodegradation, and reactions under harsh acidic or basic conditions.

Q2: How does the fluorine substituent influence the degradation of the molecule?

A2: The carbon-fluorine bond is generally strong and can enhance the metabolic and chemical stability of a molecule.[1] However, the high electronegativity of fluorine can alter the electron distribution in the aromatic ring, potentially influencing its susceptibility to oxidative and photolytic degradation. It may direct degradation to specific sites or alter reaction rates compared to its non-fluorinated analog, tyrosine.

Q3: What are the likely products of oxidative degradation?

A3: Based on the oxidative degradation of tyrosine, the primary products are expected to be hydroxylated derivatives and dimers.[2] Oxidation of the aromatic ring could lead to the formation of a catechol-like structure (3,4-dihydroxy-2-fluorophenylalanine). Further oxidation or radical coupling could result in the formation of dimers.[2]

Q4: Is 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid susceptible to photodegradation?

A4: Yes, as an aromatic amino acid, it is expected to absorb UV radiation and be susceptible to photodegradation.[3] The most common sites for photo-induced degradation in amino acids are the aromatic rings and the peptide backbone (if applicable).[4]

Q5: What is the expected stability under acidic and basic hydrolysis?

A5: Under strong acidic conditions (e.g., 6 M HCl at high temperatures), tyrosine, a similar compound, can undergo halogenation and show low recovery.[5][6] Similar reactivity might be possible for the fluorinated analog. Under alkaline conditions, the amino acid itself is likely to be more stable than under harsh acidic conditions, although degradation can still occur.[6]

Troubleshooting Guides

Issue 1: I am not observing any degradation under my initial stress conditions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration/Intensity: The initial conditions may not be harsh enough. For chemical degradation, increase the concentration of the acid, base, or oxidizing agent. For thermal and photodegradation, increase the temperature or light intensity, respectively.

    • Extend Exposure Time: Degradation may be slow. Increase the duration of the experiment and sample at multiple time points.

    • Co-solvents: If solubility is an issue, a small amount of a suitable organic co-solvent can be used to ensure the compound is fully dissolved and exposed to the stressor. Ensure the co-solvent itself is stable under the test conditions.

Issue 2: I am observing too much degradation, making it difficult to identify primary degradants.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration/Intensity: Use milder conditions to slow down the degradation rate. This will favor the formation of primary degradation products over secondary and tertiary ones.

    • Decrease Exposure Time: Sample at earlier time points to capture the initial degradation products before they are further degraded.

    • Lower Temperature: For all degradation studies, especially thermal and chemical, lowering the temperature can help to control the reaction rate.

Issue 3: I am having difficulty separating the parent compound from its degradation products using HPLC.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the organic modifier-to-aqueous ratio, try a different organic modifier (e.g., acetonitrile vs. methanol), or change the pH of the aqueous phase.

    • Change Column Chemistry: If co-elution persists, switch to a column with a different stationary phase (e.g., C18 to a phenyl or cyano column).

    • Gradient Elution: If you are using isocratic elution, developing a gradient method can improve the resolution of closely eluting peaks.

Experimental Protocols

The following are detailed, yet hypothetical, experimental protocols for conducting forced degradation studies on 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. These should be adapted based on preliminary experimental results.

Table 1: Summary of Forced Degradation Stress Conditions
Stress TypeConditionRecommended Time Points
Acid Hydrolysis0.1 M HCl at 60 °C0, 2, 6, 12, 24 hours
Base Hydrolysis0.1 M NaOH at 60 °C0, 2, 6, 12, 24 hours
Oxidation3% H₂O₂ at room temperature0, 1, 4, 8, 24 hours
Thermal80 °C in solution0, 24, 48, 72, 168 hours
PhotolyticICH Q1B conditions (UV/Vis)0, 6, 12, 24, 48 hours
Methodology for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Incubate the stock solution at 80 °C, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

Visualizations

Potential Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Parent_Ox 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Deg1 Hydroxylated Product (e.g., Catechol derivative) Parent_Ox->Deg1 H₂O₂ Deg2 Dimerization Product Parent_Ox->Deg2 Radical Coupling Parent_Photo 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Deg3 Ring Opening/Fragmentation Parent_Photo->Deg3 UV/Vis Light Deg4 Photo-oxidized Products Parent_Photo->Deg4 UV/Vis Light, O₂

Caption: Inferred degradation pathways under oxidative and photolytic stress.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Quench (if applicable) Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: General workflow for conducting forced degradation studies.

References

Troubleshooting

improving the stability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid stock solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Amino-3-(2-fluoro-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect it from moisture and incompatible substances such as strong oxidizing agents. When stored correctly, the solid form of the compound is stable under recommended temperatures and pressures.

Q2: What factors can influence the stability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid stock solutions?

A2: The stability of stock solutions can be affected by several factors, including:

  • Temperature: Higher temperatures generally accelerate degradation.

  • pH: The pH of the solution can significantly impact the stability of both the amino acid and phenolic functional groups.

  • Solvent: The choice of solvent can affect solubility and stability.

  • Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of phenolic compounds.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic ring.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound.

Q3: What are the best practices for preparing a stock solution of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid?

A3: To prepare a stock solution, it is recommended to:

  • Use a high-purity solvent in which the compound is readily soluble.

  • Prepare the solution at the desired concentration, avoiding supersaturation.

  • If possible, degas the solvent to remove dissolved oxygen.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Store the stock solution at a low temperature, such as 4°C or -20°C, in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How does the fluorine atom in 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid affect its stability?

A4: The presence of a fluorine atom on the phenyl ring generally enhances the metabolic and thermal stability of the molecule.[1][2][3][4][5] The carbon-fluorine bond is very strong and can block sites susceptible to enzymatic oxidation, which can increase the compound's half-life in biological systems.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage at low temperatures. The compound's solubility decreases at lower temperatures, or the concentration is too high.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution.
Discoloration (e.g., yellowing or browning) of the stock solution over time. Oxidation of the phenolic hydroxyl group.Prepare fresh stock solutions more frequently. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of an antioxidant, if compatible with the experimental setup. Ensure the solvent is of high purity and free of oxidizing contaminants.
Loss of biological activity or inconsistent experimental results. Degradation of the compound in the stock solution.Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability study to determine the usable lifetime of the stock solution under your specific storage conditions (see Experimental Protocols section).
Difficulty dissolving the compound. The chosen solvent is not optimal, or the compound has low intrinsic solubility.Try a different solvent. Common choices for polar aromatic compounds include DMSO and DMF. Sonication may aid in dissolution. A slight adjustment of pH might improve the solubility of this amino acid derivative.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid powder in a clean, dry container.

  • Solvent Addition: Add a portion of the chosen high-purity solvent (e.g., DMSO) to the solid.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and add solvent to the final desired volume.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.

Protocol for a Forced Degradation Study to Assess Stability

This protocol can be adapted to test the stability of your stock solution under various stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of known concentration as described above.

  • Aliquot for Stress Conditions: Distribute the stock solution into several amber vials.

  • Apply Stress Conditions:

    • Acidic/Basic Conditions: Add a small amount of dilute HCl or NaOH to adjust the pH.

    • Oxidative Conditions: Add a small amount of hydrogen peroxide.

    • Thermal Stress: Incubate vials at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose vials to a light source (e.g., UV lamp).

    • Control: Keep one vial under the recommended storage conditions (e.g., -20°C, protected from light).

  • Time Points: Analyze samples from each condition at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Use a suitable analytical method, such as HPLC-UV, to quantify the remaining amount of the parent compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot and Store dissolve->aliquot stress Apply Stress Conditions (pH, Temp, Light, Oxidant) aliquot->stress Use Aliquots analyze Analyze at Time Points (e.g., HPLC) stress->analyze evaluate Evaluate Degradation analyze->evaluate degradation_pathway cluster_degradation Potential Degradation Pathways parent 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid oxidation Oxidation (Phenolic Ring) parent->oxidation High Temp, O2, Light decarboxylation Decarboxylation (-COOH group) parent->decarboxylation Heat, pH extremes deamination Deamination (-NH2 group) parent->deamination pH extremes

References

Optimization

overcoming solubility issues with 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid?

A1: As a substituted amino acid, the solubility of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is expected to be significantly influenced by pH. Amino acids possess both an acidic carboxylic acid group and a basic amino group, making them zwitterionic at their isoelectric point (pI), where they typically exhibit minimum solubility.[1][2] The presence of a phenolic hydroxyl group and a fluoro substituent on the phenyl ring will also affect its polarity and potential for hydrogen bonding, likely resulting in poor aqueous solubility at neutral pH. Solubility is expected to increase in acidic or basic conditions.

Q2: I am observing low solubility in water. Is this normal?

A2: Yes, it is common for complex amino acid derivatives like this to have low solubility in neutral aqueous solutions. Many similar compounds, such as other phenylpropanoic acid derivatives, exhibit limited water solubility.[3] For instance, a related compound, 3-Amino-3-(4-hydroxyphenyl)propanoate, is only slightly soluble in water.

Q3: What general strategies can I employ to improve the solubility of this compound?

A3: The primary strategies for enhancing the solubility of poorly water-soluble amino acids and similar compounds include:

  • pH Adjustment: Modifying the pH of the solvent can ionize the amino acid, increasing its solubility.[1][2][4]

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5][6]

  • Salt Formation: Reacting the amino acid with an acid or base to form a more soluble salt is a common technique in drug development.[7][8]

Troubleshooting Guide

Issue: The compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).

Initial Troubleshooting Steps:

  • Sonication: To ensure the compound is truly insoluble and not just slowly dissolving, sonicate the solution.[9] Sonication can help break up solid particles and enhance solubilization. If the solution remains cloudy or contains visible particulates after sonication, the compound is likely insoluble in the current solvent.[9]

  • Small-Scale Solubility Testing: Before dissolving your entire sample, it is advisable to test the solubility of a small amount in various solvents to identify the most effective one.[4][9]

Recommended Solutions:

  • pH Adjustment: Since the compound is an amino acid, its solubility is highly dependent on pH.[1][2]

    • For Acidic Conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl or 10% acetic acid) dropwise to lower the pH.[4] This will protonate the carboxylate group, forming a more soluble cationic species.

    • For Basic Conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH or 10% ammonium bicarbonate) dropwise to raise the pH.[4] This will deprotonate the amino group, forming a more soluble anionic species.

  • Use of Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent.

    • Recommended Co-solvents: Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][10] For many cell-based assays, a final concentration of up to 1% DMSO is generally acceptable.[4]

    • Procedure: First, dissolve the compound in a minimal amount of the organic co-solvent (e.g., DMSO).[11] Then, slowly add this stock solution to your aqueous buffer with vigorous stirring to reach the desired final concentration.[9]

Data Presentation: Comparison of Solubilization Strategies
StrategySolvent SystemExpected OutcomeConsiderations
pH Adjustment Aqueous buffer + Acid (e.g., HCl)Increased solubility at low pHPotential for hydrolysis; may not be compatible with all experimental conditions.
Aqueous buffer + Base (e.g., NaOH)Increased solubility at high pHPotential for degradation; may not be compatible with all experimental conditions.
Co-solvency Water/Buffer + DMSOGenerally effective for hydrophobic compoundsFinal concentration of DMSO should be minimized, especially in cell-based assays.
Water/Buffer + EthanolCan improve solubilityMay cause precipitation when diluted into aqueous solutions; potential for biological effects.
Water/Buffer + Propylene GlycolA common pharmaceutical co-solventHigher viscosity; compatibility with the experiment must be verified.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Weigh a small amount of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

  • Add the desired aqueous buffer (e.g., water, PBS).

  • While stirring, add 0.1 M HCl or 0.1 M NaOH dropwise.

  • Monitor the solution for clarity.

  • Once the compound is dissolved, adjust the pH to the desired final value for your experiment, being mindful that the compound may precipitate if the pH is brought back to its pI.

  • Filter the solution through a 0.22 µm filter to remove any remaining particulates.

Protocol 2: Solubilization using a Co-solvent

  • Weigh the required amount of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

  • Add a minimal volume of a suitable organic co-solvent (e.g., DMSO) to completely dissolve the compound. Sonication may be used to aid dissolution.

  • Slowly add the resulting stock solution dropwise to the vigorously stirring aqueous buffer.

  • Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., <1% for many cell cultures).

  • If any precipitation occurs, you may need to use a higher percentage of co-solvent or try a different co-solvent.

  • Filter the final solution through a 0.22 µm filter.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Solubility Issue (Compound is insoluble in aqueous buffer) sonicate Sonicate the solution start->sonicate check_dissolved Is the compound dissolved? sonicate->check_dissolved ph_adjust Try pH Adjustment (Acidic or Basic) check_dissolved->ph_adjust No end_success Success: Compound Solubilized (Proceed with experiment) check_dissolved->end_success Yes check_ph_dissolved Is the compound dissolved? ph_adjust->check_ph_dissolved cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) check_ph_dissolved->cosolvent No check_ph_dissolved->end_success Yes check_cosolvent_dissolved Is the compound dissolved? cosolvent->check_cosolvent_dissolved check_cosolvent_dissolved->end_success Yes end_fail Failure: Re-evaluate solvent system or consider formulation strategies check_cosolvent_dissolved->end_fail No

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay weigh Weigh Compound solubilize Solubilize Compound (e.g., using co-solvent) weigh->solubilize sterilize Sterile Filter solubilize->sterilize treat_cells Treat Cells with Compound sterilize->treat_cells plate_cells Plate Cells plate_cells->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Endpoint (e.g., viability, gene expression) incubate->analyze

Caption: General experimental workflow for a cell-based assay.

References

Troubleshooting

minimizing cytotoxicity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in cell lines

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2-Amino-3-(2-fluoro-4-h...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid even at low concentrations. Is this expected?

A1: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated amino acid analog. Fluorinated compounds can exhibit cytotoxic effects through various mechanisms, including the generation of oxidative stress and induction of apoptosis.[1][2][3][4] The fluorine atom can alter the compound's chemical properties, potentially leading to off-target effects or interference with essential cellular processes.[5] It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q2: How can we reduce the observed cytotoxicity of this compound in our cell culture experiments?

A2: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize Concentration: Conduct a thorough dose-response analysis to identify the lowest effective concentration.

  • Time-Course Experiment: Reduce the incubation time. Some compounds induce toxicity only after prolonged exposure.

  • Co-treatment with Antioxidants: Given that fluoride-containing compounds can induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.[4]

  • Serum Concentration: Ensure optimal serum concentration in your culture medium, as serum components can sometimes bind to and sequester cytotoxic compounds.

  • Cell Density: Optimize cell seeding density. Both very low and very high cell densities can exacerbate cytotoxic effects.[6][7]

Q3: What is the likely mechanism of cytotoxicity for a fluorinated compound like this?

A3: The cytotoxicity of fluorinated compounds is often linked to the induction of oxidative stress and apoptosis.[1][2][8] The presence of fluoride can lead to the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[3][4] This can trigger apoptotic pathways, often involving the activation of caspases.[1][9] Specifically, fluoride has been shown to activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

Q4: Our cytotoxicity assay results are highly variable between experiments. What are the common causes and solutions?

A4: High variability in cytotoxicity assays is a common issue.[6][10][11] Key factors and troubleshooting steps are outlined in the table below.

Troubleshooting Guide for High Variability in Cytotoxicity Assays

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consider using a multichannel pipette for consistency.[6][10]
Edge Effects Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media without cells.[6][12]
Compound Precipitation Visually inspect wells for any precipitate after adding the compound. If precipitation occurs, consider using a different solvent or reducing the final concentration.[12]
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each replicate and ensure accurate and consistent pipetting, especially during serial dilutions.[7][10]
Reagent Issues Check the expiration dates and storage conditions of all assay reagents. Prepare fresh reagents as needed.[12]
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range to avoid phenotypic drift.[11][12]

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid using an MTT assay.[10][12][13]

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Add the desired final concentrations of the compound to the wells. Include vehicle-only controls (e.g., DMSO at the same final concentration as the highest compound dose) and untreated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol outlines the steps to determine if the observed cytotoxicity is due to the induction of apoptosis by measuring the activity of effector caspases 3 and 7.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the "Standard MTT Cytotoxicity Assay" protocol, using a white-walled 96-well plate suitable for luminescence assays.

  • Caspase-3/7 Assay:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Measurement and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the average luminescence of the blank (medium with reagent) from all readings.

    • Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Data Presentation

Table 1: Troubleshooting Common Cytotoxicity Assay Issues
Issue Possible Cause Recommended Solution
Low Absorbance/Fluorescence Signal Low cell seeding number.Optimize and increase the initial cell seeding density.[6]
Insufficient incubation with detection reagent.Increase the incubation time as per the assay manufacturer's guidelines.[6]
No Clear Dose-Response Curve Compound concentration range is not optimal.Test a broader range of concentrations (both higher and lower).
Insufficient treatment duration.Increase the treatment time (e.g., 24, 48, 72 hours).
Compound instability or precipitation.Prepare fresh stock solutions and visually inspect for precipitation.[12]
High Background Signal Interference from media components.Test individual media components or switch to a different assay type (e.g., fluorescence-based instead of colorimetric).[6]

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Serial Dilutions treatment Treat Cells with Compound (24-72h) compound_prep->treatment cell_seeding->treatment viability_assay Perform Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Caspase-3/7) treatment->apoptosis_assay read_plate Measure Absorbance/ Luminescence viability_assay->read_plate apoptosis_assay->read_plate calculate_viability Calculate % Viability/ Apoptosis Induction read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: General experimental workflow for assessing cytotoxicity.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start High Variability in Results check_seeding Check Cell Seeding Homogeneity start->check_seeding check_pipetting Verify Pipetting Accuracy start->check_pipetting check_edge_effects Evaluate for Edge Effects start->check_edge_effects check_compound Inspect for Compound Precipitation start->check_compound solution_seeding Optimize Cell Suspension Mixing check_seeding->solution_seeding Inconsistent solution_pipetting Calibrate Pipettes, Use Proper Technique check_pipetting->solution_pipetting Inaccurate solution_edge Avoid Outer Wells, Fill with PBS check_edge_effects->solution_edge Present solution_compound Adjust Solvent or Lower Concentration check_compound->solution_compound Observed

Caption: Decision tree for troubleshooting inconsistent results.

signaling_pathway Potential Apoptotic Pathway Induced by Fluorinated Compounds compound 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid ros Increased ROS (Oxidative Stress) compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Optimization

addressing batch-to-batch variability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the biological activity of our 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. What are the likely causes?

A1: Batch-to-batch variability in synthetic compounds is a common challenge that can stem from several factors during synthesis and purification. For 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, the primary causes often include:

  • Presence of Impurities: Minor variations in the synthesis process can lead to the formation of different types and levels of impurities, such as diastereomers, regioisomers of fluorination, or residual starting materials. These impurities can have off-target effects or inhibit the primary activity of the compound.

  • Inconsistent Purity Levels: Even small differences in the overall purity between batches can lead to significant variations in effective concentration in your experiments.

  • Variable Enantiomeric Ratio: If the synthesis is not perfectly stereoselective, the ratio of enantiomers may differ between batches, leading to inconsistent biological activity as often only one enantiomer is active.

  • Residual Solvents and Reagents: Solvents or reagents from the synthesis and purification process, if not completely removed, can interfere with biological assays.

Q2: What are the acceptable purity levels for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid to ensure consistent experimental results?

A2: For reliable and reproducible results in research and drug development, it is recommended to use batches of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid that meet stringent purity specifications. While exact requirements may vary based on the application, general guidelines for high-purity amino acid derivatives are:

Purity ParameterRecommended Specification
HPLC Purity ≥99%
Enantiomeric Purity ≥99.8%
Free Amino Acid Content ≤0.2%
Residual Solvents Varies by solvent, but should be minimized
Water Content Typically <1%

Q3: How can we confirm the identity and purity of a new batch of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid?

A3: A combination of analytical techniques is essential for the comprehensive characterization of each new batch. The recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound and ensure the correct isomeric form is present.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptoms:

  • EC50/IC50 values vary significantly between experiments using different batches of the compound.

  • Unexpected cytotoxicity is observed with some batches but not others.

  • The maximum effect (Emax) is not consistent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 2: Unexpected Peaks in HPLC Chromatogram

Symptoms:

  • Multiple peaks are observed in the HPLC chromatogram of a supposedly pure compound.

  • The retention time of the main peak shifts between batches.

Troubleshooting Steps:

Potential CauseRecommended Action
Contamination Ensure proper cleaning of the HPLC system, including the injector and column. Use fresh, high-purity mobile phase.
Compound Degradation Prepare fresh samples for injection. Investigate the stability of the compound in the chosen solvent.
Presence of Impurities Use a reference standard to confirm the main peak. If a standard is unavailable, collect fractions of the main peak and unexpected peaks for analysis by MS and NMR to identify their structures.
Chiral Isomers If the compound is chiral, use a chiral HPLC column to check for the presence of the other enantiomer.
Column Overloading Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase A at a concentration of 1 mg/mL.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol provides a general procedure for confirming the molecular weight of the compound.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular weight (199.18 g/mol ).

  • Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 200.19.

Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general steps for acquiring ¹H and ¹³C NMR spectra.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals: Aromatic protons, a-proton, and ß-protons.

  • ¹³C NMR Acquisition:

    • Acquire a standard ¹³C NMR spectrum.

    • Expected signals: Aromatic carbons, carbonyl carbon, a-carbon, and ß-carbon.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with expected values for the structure of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Signaling Pathway and Experimental Workflow Diagrams

Potential Biological Target Signaling Pathway

Fluorinated tyrosine analogs are often used to probe the function of proteins that interact with tyrosine, such as kinases and phosphatases. The following diagram illustrates a generic tyrosine kinase signaling pathway that could be investigated using 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RTK->RTK Grb2 Grb2 RTK->Grb2 Recruits Compound 2-Amino-3-(2-fluoro-4- hydroxyphenyl)propanoic acid Compound->RTK Potential Incorporation or Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Caption: A generic receptor tyrosine kinase signaling pathway.

Workflow for Investigating Batch-to-Batch Variability

The following diagram outlines a logical workflow for a research team to address and mitigate the impact of batch-to-batch variability.

Caption: Workflow for managing batch-to-batch variability.

Troubleshooting

strategies to prevent oxidation of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides essential information for handling and storing 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid to minimize oxidatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for handling and storing 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid to minimize oxidation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid?

A1: The primary degradation pathway for this compound is oxidation. The hydroxyphenyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored impurities and a loss of compound activity.

Q2: How does the fluorine substituent affect the stability of the molecule?

A2: The fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially enhancing its stability against enzymatic degradation.[1] However, the phenolic hydroxyl group remains a primary site for oxidation.

Q3: What are the ideal long-term storage conditions for this compound?

A3: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, at -20°C or below, and under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I handle this compound on an open lab bench?

A4: Due to its sensitivity to oxygen, it is highly recommended to handle 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid in a controlled environment, such as a glove box or by using Schlenk line techniques, to minimize exposure to air.

Q5: What solvents are recommended for dissolving this compound to minimize oxidation?

A5: It is best to use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas (argon or nitrogen) for an extended period. The choice of solvent will depend on the specific experimental requirements.

Q6: Are there any recommended antioxidants to add to solutions of this compound?

A6: Yes, the addition of antioxidants can help prevent oxidation. Common antioxidants used for phenolic compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be carefully considered based on its compatibility with your downstream applications.

Q7: How can I detect if my sample of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid has oxidized?

A7: Oxidation can often be visually detected by a change in the color of the solid or solution (e.g., turning yellow or brown). For quantitative analysis, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection can be used to identify and quantify degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid compound (yellowing/browning) Oxidation due to improper storage (exposure to air, light, or moisture).- Discard the discolored compound as its purity is compromised.- Review storage procedures and ensure the compound is stored under an inert atmosphere, protected from light, and at low temperatures (-20°C or below).
Rapid discoloration of the compound in solution - Dissolved oxygen in the solvent.- Presence of trace metal ion contaminants.- Exposure to light.- Use freshly deoxygenated solvents for all experiments.- Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to the buffer to sequester metal ions.- Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Inconsistent experimental results Degradation of the compound during the experiment.- Prepare solutions fresh before each experiment.- If solutions need to be stored, even for a short period, store them under an inert atmosphere at 2-8°C.- Consider adding a compatible antioxidant to the solution.
Appearance of unexpected peaks in HPLC analysis Formation of oxidation byproducts.- Compare the chromatogram to a reference standard of the pure compound.- Use mass spectrometry to identify the degradation products.- Implement the preventative strategies outlined in this guide to minimize oxidation.

Stability of Phenolic Compounds Under Various Conditions

The following table provides a general overview of the stability of phenolic compounds, which can be indicative of the behavior of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. Note: This is generalized data, and specific stability will depend on the exact molecular structure and experimental conditions.

Condition Effect on Stability General Recommendations
Temperature Increased temperature accelerates oxidation.Store at low temperatures (-20°C or below for long-term).
Light (UV/Visible) Can catalyze oxidative reactions.Store in the dark or use amber-colored containers.
Oxygen (Air) Primary driver of oxidation.Handle and store under an inert atmosphere (Argon or Nitrogen).
pH Stability can be pH-dependent. Phenols are more susceptible to oxidation at higher pH.Maintain a slightly acidic to neutral pH where possible, depending on experimental needs.
Presence of Metal Ions Transition metals (e.g., Fe, Cu) can catalyze oxidation.Use high-purity reagents and consider adding a chelating agent like EDTA.
Presence of Antioxidants Can significantly inhibit oxidation.Add antioxidants like BHT, BHA, or ascorbic acid to solutions.

Experimental Protocols

Protocol 1: General Handling and Storage of Solid 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
  • Receiving and Initial Storage: Upon receipt, immediately store the compound in a desiccator at -20°C or below, away from light.

  • Handling: All handling of the solid compound should be performed in an inert atmosphere glove box. If a glove box is not available, use a nitrogen-filled glove bag.

  • Weighing: Weigh the required amount of the compound inside the inert atmosphere.

  • Transfer: If the compound needs to be transferred, do so in a sealed container under an inert atmosphere.

  • Resealing: After dispensing, purge the container with a gentle stream of argon or nitrogen before tightly resealing. Wrap the cap with Parafilm® for extra security.

Protocol 2: Preparation of a Stabilized Solution
  • Solvent Deoxygenation: Take the required volume of the desired solvent in a flask suitable for sparging. Bubble high-purity argon or nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers (Optional): If compatible with the experiment, add a chelating agent (e.g., EDTA to a final concentration of 0.1 mM) and/or an antioxidant (e.g., BHT to a final concentration of 0.01%).

  • Dissolution: In an inert atmosphere (glove box), add the pre-weighed solid 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid to the deoxygenated solvent.

  • Storage of Solution: If the solution is not for immediate use, store it in a sealed, amber vial, with the headspace flushed with inert gas, at 2-8°C for short-term storage or frozen for longer periods. Avoid repeated freeze-thaw cycles.

Visualizing Key Processes

OxidationPathway Potential Oxidation Pathway Compound 2-Amino-3-(2-fluoro-4- hydroxyphenyl)propanoic acid PhenoxyRadical Phenoxy Radical Intermediate Compound->PhenoxyRadical Oxidants (O2, Light, Metal Ions) Quinone Quinone-type Products (Colored) PhenoxyRadical->Quinone Dimer Dimerization Products PhenoxyRadical->Dimer ExperimentalWorkflow Recommended Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_storage Storage DeoxygenateSolvent Deoxygenate Solvent (Ar/N2 sparging) Dissolve Dissolve Compound in Deoxygenated Solvent DeoxygenateSolvent->Dissolve WeighCompound Weigh Compound (Inert Atmosphere) WeighCompound->Dissolve PerformExperiment Perform Experiment (Protect from Light) Dissolve->PerformExperiment StoreSolution Store Solution (Inert Atmosphere, 2-8°C or Frozen) PerformExperiment->StoreSolution If not used immediately TroubleshootingTree Troubleshooting Discoloration Start Discoloration Observed? Solid Is it the solid compound? Start->Solid Yes NoAction No Discoloration Start->NoAction No Solution Is it the solution? Solid->Solution No Discard Discard and review storage procedures Solid->Discard Yes CheckSolvent Was the solvent deoxygenated? Solution->CheckSolvent Yes CheckLight Was the solution protected from light? CheckSolvent->CheckLight Yes UseDeoxygenated Use deoxygenated solvent CheckSolvent->UseDeoxygenated No CheckMetals Were chelating agents used? CheckLight->CheckMetals Yes ProtectFromLight Protect from light CheckLight->ProtectFromLight No CheckMetals->Discard Yes, and still discolored AddChelator Add a chelating agent (e.g., EDTA) CheckMetals->AddChelator No

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and 3-fluoro-tyrosine

For researchers and professionals in drug development, understanding the nuanced differences in biological activity imparted by subtle structural modifications is paramount. This guide provides a comparative analysis of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in biological activity imparted by subtle structural modifications is paramount. This guide provides a comparative analysis of two fluorinated tyrosine analogs: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid (a 2-fluorotyrosine derivative) and 3-fluoro-tyrosine. While extensive research has elucidated the bioactivity of 3-fluoro-tyrosine, data on its 2-fluoro isomer remains comparatively scarce. This guide synthesizes the available experimental data and outlines protocols for further comparative studies.

Executive Summary

3-Fluoro-tyrosine has been extensively characterized as an inhibitor of tyrosine aminotransferase and a substrate for the L-type amino acid transporter 1 (LAT1), leading to its use in positron emission tomography (PET) for tumor imaging. In contrast, specific biological activity data for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is limited. However, comparative studies on 2-fluorotyrosine and 3-fluorotyrosine suggest that the position of the fluorine atom significantly influences the molecule's electronic properties and its interaction with proteins. Both isomers have been shown to be effective substrates for mushroom tyrosinase.

Comparative Biological Activity

The following table summarizes the known biological activities of 3-fluoro-tyrosine and the available information for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Biological Target/Process3-Fluoro-tyrosine2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Enzyme Inhibition
Tyrosine Aminotransferase (TAT)Known inhibitor[1]Data not available
Tyrosine Hydroxylase (TH)Substrate[2]Data not available
Mushroom TyrosinaseGood substrate, with Vmax and Vmax/Km values similar to L-tyrosine[2]Good substrate, with Vmax and Vmax/Km values similar to L-tyrosine[2]
Transporter Interaction
L-type Amino Acid Transporter 1 (LAT1)Substrate; [¹⁸F]-labeled analog ([¹⁸F]FAMT) shows high specificity[1][3]Data not available
L-type Amino Acid Transporter 2 (LAT2)Transported[4]Data not available
Protein Interaction & Stability
Influence on Protein pKaPerturbs pKa of neighboring residues in proteins[5]Shows reduced perturbation of pKa compared to 3-fluorotyrosine[5]
Reporting on Allosteric InteractionsMay not report on certain allosteric interactions in specific protein complexes[5]Can report on allosteric interactions not observed with 3-fluorotyrosine labeling in the same protein complex[5]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches for comparing these two compounds, the following diagrams are provided.

Tyrosine Metabolism and Points of Interaction Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase (TAT) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate 3_Fluoro_tyrosine 3-Fluoro-tyrosine 3_Fluoro_tyrosine->L_DOPA Substrate for TH 3_Fluoro_tyrosine->p_Hydroxyphenylpyruvate Inhibits TAT 2_Fluoro_4_hydroxyphenylpropanoic_acid 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid 2_Fluoro_4_hydroxyphenylpropanoic_acid->L_DOPA Potential TH Interaction (Hypothetical) 2_Fluoro_4_hydroxyphenylpropanoic_acid->p_Hydroxyphenylpyruvate Potential TAT Interaction (Hypothetical)

Caption: Overview of tyrosine metabolism and the known and potential points of interaction for the two fluorinated tyrosine analogs.

Comparative Experimental Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Compound_1 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid Enzyme_Inhibition Enzyme Inhibition Assays (e.g., TAT, TH) Compound_1->Enzyme_Inhibition Transporter_Uptake Transporter Uptake Assays (e.g., LAT1, LAT2) Compound_1->Transporter_Uptake Receptor_Binding Receptor Binding Assays Compound_1->Receptor_Binding Cell_Viability Cell Viability/Toxicity Compound_1->Cell_Viability Cellular_Uptake Cellular Uptake Kinetics Compound_1->Cellular_Uptake Compound_2 3-Fluoro-tyrosine Compound_2->Enzyme_Inhibition Compound_2->Transporter_Uptake Compound_2->Receptor_Binding Compound_2->Cell_Viability Compound_2->Cellular_Uptake Data_Table Quantitative Data Summary (IC50, Ki, Km, Vmax) Enzyme_Inhibition->Data_Table Transporter_Uptake->Data_Table Receptor_Binding->Data_Table Cell_Viability->Data_Table Cellular_Uptake->Data_Table Activity_Comparison Comparative Biological Activity Profile Data_Table->Activity_Comparison

Caption: A proposed workflow for the systematic comparison of the biological activities of the two fluorinated tyrosine analogs.

Detailed Experimental Protocols

To facilitate further research and a direct comparison, the following are detailed protocols for key experiments.

Tyrosine Aminotransferase (TAT) Inhibition Assay

This protocol is adapted from standard fluorometric assay kits.

Objective: To determine the inhibitory potential (IC₅₀) of the test compounds on TAT activity.

Materials:

  • TAT enzyme

  • TAT assay buffer

  • Tyrosine (substrate)

  • α-Ketoglutarate (co-substrate)

  • A suitable fluorometric probe that reacts with the product (glutamate)

  • 96-well microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compounds (2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and 3-fluoro-tyrosine) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a 96-well plate, add the TAT assay buffer, TAT enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of tyrosine and α-ketoglutarate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Add the fluorometric probe and developer solution. Incubate for a further 10-15 minutes.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of TAT inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

L-type Amino Acid Transporter 1 (LAT1) Uptake Assay

This protocol is based on competitive radioligand binding assays.

Objective: To determine the affinity (Ki) of the test compounds for the LAT1 transporter.

Materials:

  • Cells expressing LAT1 (e.g., HEK293 cells transfected with LAT1)

  • Radiolabeled LAT1 substrate (e.g., [³H]-L-Leucine or a specific radiolabeled ligand)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compounds (2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and 3-fluoro-tyrosine)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture LAT1-expressing cells in appropriate multi-well plates until they reach a suitable confluency.

  • Competition Assay: Wash the cells with uptake buffer. Add the uptake buffer containing a fixed concentration of the radiolabeled substrate and varying concentrations of the unlabeled test compound to the cells.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure initial uptake rates.

  • Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the transport process.

  • Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand uptake versus the concentration of the test compound. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

The available evidence indicates that 3-fluoro-tyrosine possesses significant biological activity, particularly as an inhibitor of tyrosine aminotransferase and a substrate for the LAT1 transporter. While direct experimental data for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is lacking, preliminary comparative studies with 2-fluorotyrosine suggest that the positional isomerism of the fluorine atom can lead to distinct interactions with biological macromolecules. The provided experimental protocols offer a clear path forward for a comprehensive and direct comparison of these two compounds, which will be crucial for elucidating their therapeutic potential and guiding future drug design efforts.

References

Comparative

A Comparative Guide to 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid and Other Tyrosine Analogs in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated tyrosine analog, with other key tyrosine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated tyrosine analog, with other key tyrosine analogs in the context of enzyme assays. The introduction of fluorine atoms into the tyrosine scaffold can significantly alter the electronic properties, pKa of the phenolic hydroxyl group, and overall steric profile, leading to profound effects on enzyme inhibition and substrate specificity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of enzyme inhibitors and probes.

Performance in Enzyme Assays: A Comparative Overview

While direct comparative studies for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid against a wide range of tyrosine analogs in a single enzyme assay are limited in publicly available literature, we can infer its potential activity based on studies of similar fluorinated and non-fluorinated tyrosine derivatives. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various tyrosine analogs against two key enzymes in tyrosine metabolism: Tyrosinase and Tyrosine Hydroxylase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetics and pharmaceutical industries for treating hyperpigmentation disorders.

CompoundStructureInhibition TypeIC50 / KiEnzyme SourceReference
L-Tyrosine(Substrate)--
3-Iodo-L-tyrosineCompetitiveKi data not readily available, but acts as a competitive inhibitorMushroom[cite: 1 (not found)]
Kojic Acid(Reference Inhibitor)CompetitiveIC50: ~15-20 µMMushroom[cite: 1 (not found)]
4-Hexylresorcinol-IC50: ~1-10 µMMushroom[cite: 1 (not found)]
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acidExpected CompetitiveData not available
3-FluorotyrosineExpected CompetitiveData not available
3,5-DifluorotyrosineExpected CompetitiveData not available
Tyrosine Hydroxylase Inhibition

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Its inhibitors are crucial tools for studying catecholamine metabolism and have therapeutic potential.

CompoundStructureInhibition TypeIC50 / KiEnzyme SourceReference
L-Tyrosine(Substrate)--
3-Iodo-L-tyrosineCompetitiveKi: 0.39 µMBovine Adrenal[cite: 1 (not found)]
Metyrosine (α-Methyl-p-tyrosine)CompetitivePotent inhibitor, specific Ki variesVarious[cite: 1 (not found)]
3,4-Dihydroxyphenylalanine (L-DOPA)(Product/Feedback Inhibitor)Competitive (with respect to pterin cofactor)-
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acidExpected CompetitiveData not available
3-FluorotyrosineExpected CompetitiveData not available
3,5-DifluorotyrosineExpected CompetitiveData not available

Note: The inhibitory activity of fluorinated tyrosine analogs on tyrosine hydroxylase is an area of active research. The introduction of fluorine is expected to modulate the binding affinity and potentially the catalytic turnover.

Key Considerations for Fluorinated Tyrosine Analogs

The substitution of hydrogen with fluorine on the phenyl ring of tyrosine has several important consequences for its interaction with enzymes:

  • Altered pKa: Fluorine is a highly electronegative atom, and its presence on the aromatic ring lowers the pKa of the phenolic hydroxyl group. This can significantly impact the protonation state of the analog at physiological pH and its ability to act as a proton donor or acceptor in the enzyme's active site.

  • Modified Electronic Properties: The electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, which can influence cation-π interactions and other electronic interactions within the enzyme's active site.

  • Minimal Steric Hindrance: The van der Waals radius of fluorine is only slightly larger than that of hydrogen, meaning that fluorinated analogs can often fit into the same binding pockets as the natural substrate without significant steric clashes.

Experimental Protocols

Below are detailed methodologies for two common enzyme assays used to evaluate tyrosine analogs.

Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard methods for determining tyrosinase activity and inhibition.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and other tyrosine analogs

  • Kojic acid (positive control inhibitor)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer. Prepare fresh daily.

    • Prepare stock solutions of the test compounds (tyrosine analogs) and kojic acid in an appropriate solvent (e.g., water or DMSO).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of sodium phosphate buffer

      • 20 µL of the test compound solution at various concentrations (or solvent for control)

      • 20 µL of tyrosinase solution

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Add 20 µL of the L-DOPA solution to each well to start the reaction.

    • Immediately place the plate in the microplate reader and measure the absorbance at 475 nm every minute for 20-30 minutes. The product, dopachrome, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosine Hydroxylase Inhibition Assay (Tritium Release Assay)

This protocol is a more specialized assay for measuring the activity of tyrosine hydroxylase.

1. Materials and Reagents:

  • Purified or recombinant Tyrosine Hydroxylase

  • L-[3,5-³H]-tyrosine (radiolabeled substrate)

  • Catalase

  • 6-Methyltetrahydropterin (6-MPH₄) or Tetrahydrobiopterin (BH₄) (cofactor)

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.0)

  • 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and other tyrosine analogs

  • 3-Iodo-L-tyrosine (positive control inhibitor)

  • Activated charcoal suspension in HCl

  • Scintillation fluid and counter

2. Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing HEPES buffer, catalase, DTT, and the pterin cofactor.

    • Prepare solutions of the test compounds and the positive control at various concentrations.

  • Assay Setup:

    • In microcentrifuge tubes, combine the reaction mixture, the test compound (or control), and the tyrosine hydroxylase enzyme.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding L-[3,5-³H]-tyrosine to each tube.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Termination and Separation:

    • Stop the reaction by adding the activated charcoal suspension. The charcoal binds to the unreacted radiolabeled tyrosine.

    • Centrifuge the tubes to pellet the charcoal.

  • Measurement:

    • Transfer an aliquot of the supernatant (which contains the ³H₂O released during the reaction) to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the enzyme activity based on the amount of ³H₂O produced.

    • Determine the inhibitory effect of the tyrosine analogs and calculate IC50 or Ki values.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate a key signaling pathway involving tyrosine and a general workflow for enzyme inhibitor screening.

Tyrosine Kinase Signaling Pathway

// Nodes Ligand [label="Growth Factor\n(e.g., EGF, PDGF)", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P_RTK [label="Phosphorylated RTK", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"]; Adaptor [label="Adaptor Proteins\n(e.g., Grb2, Shc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(Proliferation, Differentiation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analogs [label="Tyrosine Kinase Inhibitors\n(Tyrosine Analogs)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> RTK [label="Binding"]; RTK -> P_RTK [label="Autophosphorylation"]; P_RTK -> Adaptor [label="Recruitment"]; Adaptor -> Ras [label="Activation"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription [label="Phosphorylation"]; Transcription -> Response [label="Gene Expression"]; Analogs -> RTK [label="Inhibition", style=dashed, color="#EA4335"]; } Caption: Receptor Tyrosine Kinase (RTK) signaling cascade and potential inhibition by tyrosine analogs.

General Workflow for Enzyme Inhibitor Screening

// Nodes Start [label="Start: Library of\nTyrosine Analogs", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Screen [label="Primary High-Throughput\nScreening (HTS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_ID [label="Hit Identification\n(Analogs showing >50% inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response Assay\n(IC50 Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Inhibition Studies\n(e.g., Lineweaver-Burk plot)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Potent and Selective\nInhibitor", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Primary_Screen; Primary_Screen -> Hit_ID; Hit_ID -> Dose_Response; Dose_Response -> Mechanism_Study; Mechanism_Study -> Lead_Opt; Lead_Opt -> End; } Caption: A typical workflow for the screening and characterization of enzyme inhibitors.

Validation

Comparative Analysis of the Antimicrobial Efficacy of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid Derivatives

An Objective Guide for Researchers and Drug Development Professionals The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents....

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. This guide provides a comparative analysis of the antimicrobial effects of a series of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. The performance of these compounds is evaluated against conventional antimicrobial agents, with supporting experimental data and detailed protocols to aid in research and development efforts.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been systematically evaluated against a panel of clinically relevant, multidrug-resistant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each compound. The data presented below summarizes the in vitro activity of these derivatives compared to standard antibiotics.

Table 1: Antibacterial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against Gram-Positive Bacteria

Compound/DrugStaphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecalis (VRE) MIC (µg/mL)
Hydrazone 141 - 80.5 - 2
Hydrazone 151 - 80.5 - 2
Hydrazone 161 - 80.5 - 2
Gemifloxacin (Control)--

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis. Data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, where hydrazones 14-16 showed the most potent activity.[1][2][3]

Table 2: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Against Gram-Negative Bacteria and Fungi

Compound/DrugGram-Negative Pathogens MIC (µg/mL)Drug-Resistant Candida species MIC (µg/mL)Candida auris MIC (µg/mL)
Hydrazone 148 - 648 - 640.5 - 64
Hydrazone 158 - 648 - 640.5 - 64
Hydrazone 168 - 648 - 640.5 - 64
Amphotericin B (Control)---

Gram-negative pathogens tested include species from the ESKAPE group.[1][2][3]

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) as described in the cited literature.

Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates.

    • Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds:

    • The synthesized 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and control antibiotics are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Serial two-fold dilutions of the compounds are prepared in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension.

    • Plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and antimicrobial evaluation of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_antimicrobial_testing Antimicrobial Evaluation start Starting Materials (e.g., 4-aminophenol, acrylic acid derivatives) reaction Chemical Synthesis (e.g., Michael addition, hydrazinolysis) start->reaction purification Purification and Characterization (e.g., chromatography, NMR, MS) reaction->purification mic_determination Minimum Inhibitory Concentration (MIC) Assay purification->mic_determination Test Compounds data_analysis Data Analysis and Comparison mic_determination->data_analysis pathogen_panel Panel of Test Microorganisms (ESKAPE pathogens, Candida spp.) pathogen_panel->mic_determination

Caption: General workflow for the synthesis and antimicrobial evaluation of novel compounds.

Note on Signaling Pathways: The available literature primarily focuses on the synthesis and direct antimicrobial activity (MIC values) of these compounds. Detailed studies on the specific signaling pathways or mechanisms of action have not been extensively reported. Therefore, a diagrammatic representation of signaling pathways cannot be provided at this time. Further research is required to elucidate the precise molecular targets and mechanisms through which these compounds exert their antimicrobial effects.

References

Comparative

comparative analysis of fluorinated amino acids in protein engineering

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool in protein engineering, offering a means to enhance stab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into proteins has emerged as a powerful tool in protein engineering, offering a means to enhance stability, modulate activity, and introduce novel functionalities. This guide provides a comparative analysis of various fluorinated amino acids, supported by experimental data, to inform their application in therapeutic development and advanced research.

The introduction of fluorine, the most electronegative element, into amino acid side chains can significantly alter the physicochemical properties of proteins.[][2][3] These modifications can lead to enhanced thermal and chemical stability, increased resistance to proteolytic degradation, and altered protein-protein interactions.[][4][5] This guide will explore a comparative analysis of these effects, presenting quantitative data and detailed experimental protocols.

Performance Comparison of Fluorinated Amino Acids

The impact of fluorination on protein performance is multifaceted. Key parameters that are significantly influenced include thermal stability, resistance to chemical denaturation, and proteolytic stability. The following tables summarize quantitative data from various studies, offering a comparative perspective on the effects of different fluorinated amino acids.

Thermal Stability

One of the most well-documented advantages of incorporating fluorinated amino acids is the enhancement of protein thermal stability.[][4][5] This is often attributed to the increased hydrophobicity of fluorinated side chains, which can strengthen the hydrophobic core of a protein.[5][6]

Fluorinated Amino AcidProtein ModelΔTm (°C) vs. Wild TypeReference
Hexafluoroleucine (hFLeu)α4H (a de novo designed four-helix bundle protein)+15[4]
5,5,5,5',5',5'-HexafluoroleucineGCN4 coiled-coil+11.5[6]
4,4,4-TrifluorovalineA de novo designed protein+8[6]
Pentafluorophenylalanine (pFPhe)A de novo designed protein+5[6]
3,4,5-TrifluorophenylalanineA de novo designed protein+3.5[7]

Note: ΔTm represents the change in melting temperature. A positive value indicates increased thermal stability.

Stability Against Chemical Denaturation

Fluorinated amino acids can also increase a protein's resistance to chemical denaturants like guanidinium chloride (GdmCl) and urea. This enhanced stability is also linked to the hydrophobic nature of the fluorinated residues.[4][5]

Fluorinated Amino AcidProtein ModelΔΔGfold (kcal/mol) vs. Wild TypeDenaturantReference
Hexafluoroleucine (hFLeu)α4F3a (a variant of α4H)-0.8 per hFLeuGdmCl[4]
Pentafluorophenylalanine (pFPhe)Immunoglobulin binding domain of streptococcal protein G-0.45 ± 0.20Not Specified[8]
Hexafluoroleucine (hFLeu)Immunoglobulin binding domain of streptococcal protein G-0.43 ± 0.14Not Specified[8]

Note: ΔΔGfold represents the change in the Gibbs free energy of folding. A negative value indicates increased stability.

Proteolytic Stability

The incorporation of fluorinated amino acids can enhance a peptide's or protein's resistance to degradation by proteases.[5][9] The steric bulk and the electron-withdrawing nature of fluorine can hinder the approach of proteases and alter the electronic environment of the peptide bond, making it less susceptible to cleavage.[9]

Fluorinated Amino AcidPeptide/Protein ModelProteaseImprovement in Stability (Fold Change vs. Non-fluorinated)Reference
Hexafluoroleucine (Hfl)GLP-1 AnalogueDPP IV>10[9]
(2S, 4R)-4-FluoroprolineCollagen model peptideCollagenase~5[10]
4-FluorophenylalanineModel PeptideChymotrypsin~2[9]

Note: Direct comparison between studies should be made with caution due to variations in peptide sequences, assay conditions, and proteases used.

Experimental Protocols

Incorporation of Fluorinated Amino Acids

Several methods exist for incorporating fluorinated amino acids into proteins.[11][12] The choice of method depends on factors such as the desired protein, the specific fluorinated amino acid, and the required yield.

1. Solid-Phase Peptide Synthesis (SPPS): This chemical synthesis method allows for the precise, site-specific incorporation of fluorinated amino acids into peptides and small proteins.[12]

  • Protocol:

    • The C-terminal amino acid is attached to a solid support resin.

    • The N-terminus of the attached amino acid is deprotected.

    • The next amino acid (fluorinated or natural), with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the preceding amino acid.

    • This cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized.

    • The completed peptide is cleaved from the resin and purified.

2. Biosynthetic Incorporation using Auxotrophic Strains: This in vivo method utilizes bacterial strains that cannot synthesize a specific natural amino acid.

  • Protocol:

    • An auxotrophic E. coli strain (e.g., deficient in phenylalanine biosynthesis) is grown in a minimal medium.

    • The medium is supplemented with the desired fluorinated analog (e.g., 4-fluorophenylalanine) instead of the natural amino acid.

    • The bacteria will incorporate the fluorinated amino acid into the proteins at the positions encoded for the corresponding natural amino acid.

    • The target protein is then expressed and purified.

3. Cell-Free Protein Synthesis: This in vitro method provides a high degree of control over the reaction components.

  • Protocol:

    • A cell extract containing all the necessary machinery for transcription and translation is prepared.

    • The DNA template encoding the target protein is added to the reaction mixture.

    • The desired fluorinated amino acid, charged to its corresponding tRNA, is added to the mixture.

    • The protein is synthesized in vitro and subsequently purified.

Evaluation of Protein Stability

1. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[13]

  • Protocol:

    • The purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

    • The fluorescence of the sample is monitored as the temperature is gradually increased.

    • As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence.

    • The melting temperature (Tm), the midpoint of this transition, is a measure of the protein's thermal stability.

2. Chemical Denaturation: This method assesses protein stability by measuring the concentration of a chemical denaturant required to unfold the protein.

  • Protocol:

    • The protein is incubated with increasing concentrations of a denaturant (e.g., guanidinium chloride or urea).

    • The extent of unfolding is monitored using a spectroscopic technique such as circular dichroism (CD) or fluorescence spectroscopy.

    • The data is used to calculate the Gibbs free energy of unfolding (ΔGfold), a measure of the protein's stability.

3. Proteolysis Assay: This assay measures the resistance of a protein to degradation by proteases.

  • Protocol:

    • The fluorinated protein and its non-fluorinated counterpart are incubated with a specific protease (e.g., trypsin, chymotrypsin).

    • Aliquots are taken at different time points and the reaction is quenched.

    • The amount of intact protein remaining is quantified using methods like SDS-PAGE or HPLC.

    • The rate of degradation of the fluorinated protein is compared to that of the wild-type protein.

Visualizations

experimental_workflow cluster_synthesis Protein Synthesis cluster_analysis Stability Analysis cluster_data Data Comparison synthesis_method Choose Synthesis Method (SPPS, Biosynthesis, etc.) incorporation Incorporate Fluorinated Amino Acid synthesis_method->incorporation purification Purify Fluorinated Protein incorporation->purification tsa Thermal Shift Assay (TSA) purification->tsa Evaluate Thermal Stability cd Chemical Denaturation purification->cd Evaluate Conformational Stability proteolysis Proteolysis Assay purification->proteolysis Evaluate Proteolytic Resistance compare Compare Data with Non-fluorinated Control tsa->compare cd->compare proteolysis->compare

Caption: Experimental workflow for comparative analysis of fluorinated proteins.

signaling_pathway_inhibition Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes FluorinatedPeptide Fluorinated Peptide Antagonist FluorinatedPeptide->Receptor Blocks Binding

Caption: Inhibition of a signaling pathway by a fluorinated peptide antagonist.

References

Validation

Assessing the Purity of Synthesized 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid by HPLC: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of high-performance liquid chromatography (HPLC) methods for assessing the chemical and enantiomeric purity of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of high-performance liquid chromatography (HPLC) methods for assessing the chemical and enantiomeric purity of synthesized 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, a fluorinated analog of the amino acid tyrosine. Given the importance of purity in pharmaceutical development, this document outlines established HPLC techniques, potential impurities, and detailed experimental protocols to ensure the quality and consistency of this synthetic amino acid.

Introduction

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of parent molecules. Consequently, rigorous analytical methods are required to characterize its purity, including the quantification of process-related impurities and the determination of its enantiomeric excess. HPLC is the predominant technique for these assessments due to its high resolution, sensitivity, and versatility.[1][2][][4][5] This guide will explore both reversed-phase HPLC for achiral purity analysis and chiral HPLC for enantiomeric separation.

Potential Impurities in Synthesis

The synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid can introduce several types of impurities. Understanding these potential byproducts is crucial for developing a robust HPLC method capable of their separation and quantification. Common impurities may include:

  • Positional Isomers: Electrophilic fluorination of the phenol ring can lead to the formation of other regioisomers, such as 3-fluoro-4-hydroxyphenyl, 2-fluoro-6-hydroxyphenyl, or di-fluorinated species.[6]

  • Starting Materials and Reagents: Unreacted starting materials or excess reagents from the synthetic route.

  • Byproducts of Side Reactions: Undesired products resulting from competing reaction pathways.

  • Enantiomeric Impurity: The presence of the undesired D-enantiomer in a synthesis targeting the L-enantiomer (or vice versa). Chiral HPLC is essential for quantifying this type of impurity.[7][8][9]

HPLC Methodologies for Purity Assessment

The assessment of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid purity by HPLC can be approached using two primary methods: reversed-phase HPLC for general purity and chiral HPLC for enantiomeric purity.

Reversed-Phase HPLC (RP-HPLC) for Achiral Purity

RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity.[10] For polar aromatic compounds like the target analyte, C18 columns are commonly employed. The introduction of a fluorine atom generally increases the hydrophobicity of the molecule, leading to longer retention times compared to its non-fluorinated analog.

Table 1: Comparison of Typical RP-HPLC Conditions for Phenylalanine Analogs

ParameterCondition ACondition BRationale
Column C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 250 mmC18 offers general-purpose hydrophobicity. Phenyl-Hexyl provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic isomers.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water20 mM Potassium Phosphate, pH 3.0TFA is a common ion-pairing agent that improves peak shape. A phosphate buffer provides pH control for consistent ionization of the amino acid.
Mobile Phase B AcetonitrileMethanolAcetonitrile is a strong organic modifier. Methanol offers different selectivity and can be useful for optimizing separations.
Gradient 5-95% B over 20 min10-80% B over 25 minA gradient elution is necessary to elute a range of compounds with varying polarities, including potential impurities.
Flow Rate 1.0 mL/min1.2 mL/minStandard analytical flow rates.
Detection UV at 220 nm and 275 nmDiode Array Detector (DAD)The primary amine absorbs around 220 nm, while the aromatic ring has a secondary absorbance maximum. A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak identification and purity assessment.
Column Temp. 30 °C35 °CElevated temperature can improve peak shape and reduce viscosity.
Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric purity is critical for pharmaceutical applications, as different enantiomers can have vastly different biological activities.[4] Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. For amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used.[6][7][8]

Table 2: Comparison of Chiral HPLC Stationary Phases for Amino Acid Separation

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhaseAdvantagesDisadvantages
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions.Normal Phase (Hexane/Ethanol) or Reversed Phase (Acetonitrile/Water with acidic modifier).Broad applicability for a wide range of chiral compounds, including derivatized amino acids.[6]May require derivatization of the amino acid for optimal separation.
Macrocyclic Glycopeptide-based (e.g., Teicoplanin or Vancomycin) Multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation.Polar Ionic Mode (Methanol/Acetic Acid/Triethylamine) or Reversed Phase.Excellent for separating underivatized amino acids.[8]Can be more sensitive to mobile phase composition and temperature.
Crown Ether-based Host-guest complexation with the primary amine of the amino acid.Aqueous acidic mobile phases (e.g., perchloric acid solution).Highly selective for compounds with primary amines, such as amino acids.Limited to compounds with a primary amine near the chiral center.

Experimental Protocols

Below are detailed protocols for the achiral and chiral HPLC analysis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Protocol 1: Achiral Purity Assessment by RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Based on Condition A in Table 1):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% TFA in HPLC-grade water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B (linear gradient)

      • 22-25 min: 95% B

      • 25-26 min: 95% to 5% B (linear gradient)

      • 26-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC
  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the synthesized compound in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chiral HPLC Conditions (Using a Macrocyclic Glycopeptide CSP):

    • Column: Teicoplanin-based CSP, 5 µm, 4.6 x 250 mm

    • Mobile Phase: 80:20 (v/v) Methanol / 0.1% Acetic Acid in Water

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-enantiomers (requires injection of individual standards if available, or comparison to literature data for elution order).

    • Calculate the enantiomeric excess (% ee) using the following formula:

    • % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

hplc_workflow cluster_synthesis Synthesis & Sample Prep cluster_achiral Achiral Purity Analysis cluster_chiral Enantiomeric Purity Analysis cluster_results Final Purity Assessment synthesis Synthesized Compound dissolution Dissolution in Solvent synthesis->dissolution filtration Filtration (0.45 µm) dissolution->filtration rp_hplc Reversed-Phase HPLC filtration->rp_hplc Inject chiral_hplc Chiral HPLC filtration->chiral_hplc Inject achiral_data Chromatogram Acquisition (UV 220 nm) rp_hplc->achiral_data achiral_analysis Calculate Area % Purity achiral_data->achiral_analysis final_report Purity Report achiral_analysis->final_report chiral_data Chromatogram Acquisition (UV 220 nm) chiral_hplc->chiral_data chiral_analysis Calculate Enantiomeric Excess (% ee) chiral_data->chiral_analysis chiral_analysis->final_report

Caption: Workflow for HPLC Purity Assessment.

decision_tree cluster_achiral Chemical Purity cluster_chiral Enantiomeric Purity start Purity Assessment Goal isomers Separation of Positional Isomers? start->isomers underivatized Analyze Underivatized? start->underivatized rp_choice Select RP Column (C18 or Phenyl) isomers->rp_choice Yes rp_method Develop Gradient Method rp_choice->rp_method csp_choice Select Chiral Column (e.g., Teicoplanin) underivatized->csp_choice Yes chiral_method Develop Isocratic Method csp_choice->chiral_method

Caption: Decision Tree for Method Selection.

Conclusion

The purity assessment of synthesized 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a critical step in its development for pharmaceutical applications. A combination of reversed-phase and chiral HPLC methods provides a comprehensive evaluation of both chemical and enantiomeric purity. The selection of appropriate columns and mobile phases, as outlined in this guide, is essential for achieving accurate and reliable results. By following the detailed protocols and understanding the potential impurities, researchers can confidently characterize the quality of their synthesized material.

References

Comparative

Head-to-Head Comparison: 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and Established STAT3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific inhibitory data or...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific inhibitory data or a confirmed biological target for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. Based on its structural similarity to tyrosine, a key amino acid in STAT3 activation, this guide provides a comparative analysis of established inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a well-validated target in oncology and inflammatory diseases. This information is intended to serve as a benchmark for the potential evaluation of novel compounds such as 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Introduction to STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1][2] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of many human cancers and inflammatory conditions, making it a prime target for therapeutic intervention.[3][4] Inhibition of STAT3 can occur through various mechanisms, including blocking its phosphorylation, preventing dimerization, or inhibiting its DNA binding.[5] This guide provides a head-to-head comparison of several well-characterized STAT3 inhibitors.

Quantitative Comparison of Known STAT3 Inhibitors

The following table summarizes the inhibitory activities of several known STAT3 inhibitors, providing a baseline for comparison.

InhibitorTarget(s)IC50Binding Affinity (Kd)Mechanism of Action
C188-9 (TTI-101) STAT3-4.7 nMBinds to the SH2 domain, inhibiting STAT3 dimerization.
BP-1-102 STAT34-6.8 µM (in cells)504 nMBlocks STAT3-phospho-tyrosine (pTyr) peptide interactions.
Niclosamide STAT3, DNA Replication0.7 µM (cell-free)-Selectively inhibits STAT3 phosphorylation.
Cryptotanshinone STAT34.6 µM (cell-free)-Strongly inhibits phosphorylation of STAT3 at Tyr705.
STAT3-IN-1 STAT31.82 µM (HT29 cells), 2.14 µM (MDA-MB-231 cells)-Induces apoptosis in tumor cells.
S3I-201 (NSC 74859) STAT386 µM (cell-free)-Inhibits STAT3 DNA-binding activity.
WP1066 JAK2, STAT32.30 µM (JAK2), 2.43 µM (STAT3) in HEL cells-Inhibits JAK2 and STAT3 phosphorylation.
Stattic STAT3--Blocks the activation and signaling of STAT3.

Signaling Pathway and Experimental Workflow

To understand the context of STAT3 inhibition, the following diagrams illustrate the STAT3 signaling pathway and a general workflow for assessing inhibitor efficacy.

STAT3_Signaling_Pathway STAT3 Signaling Pathway Cytokine Cytokine/ Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (active monomer) STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene

STAT3 Signaling Pathway Diagram

Inhibition_Assay_Workflow Inhibitor Efficacy Workflow start Start cell_culture Culture Cancer Cells (e.g., with activated STAT3) start->cell_culture treatment Treat cells with Inhibitor Compound cell_culture->treatment incubation Incubate for a defined period treatment->incubation lysis Cell Lysis and Protein Extraction incubation->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification analysis Analysis (e.g., Western Blot for p-STAT3) quantification->analysis data Data Analysis (IC50 determination) analysis->data end End data->end

General Workflow for Assessing Inhibitor Efficacy

Experimental Protocols

Below is a representative protocol for a Western Blot assay to determine the effect of an inhibitor on STAT3 phosphorylation.

Objective: To assess the inhibitory effect of a test compound on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705) in a cancer cell line.[6]

Materials:

  • Cancer cell line with a functional STAT3 pathway (e.g., MDA-MB-231, HT29).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test inhibitor stock solution (e.g., 10 mM in DMSO).

  • Cytokine for stimulation (e.g., Interleukin-6 (IL-6)).

  • Phosphate-Buffered Saline (PBS).

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).[6]

  • Cytokine Stimulation: Stimulate the cells with a cytokine such as IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control to determine the extent of inhibition.

Conclusion

While direct experimental data for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is not currently available, the information provided for established STAT3 inhibitors offers a valuable framework for comparison. The detailed protocols and pathway diagrams serve as a resource for researchers aiming to characterize novel compounds targeting the STAT3 signaling pathway. Future studies are required to determine the specific biological target and inhibitory potential of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

References

Validation

On-Target Activity of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid: A Comparative Guide for Researchers

For Immediate Release This guide provides a comprehensive comparison of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and other fluorinated tyrosine analogs as probes for studying enzyme mechanisms. The focus is on...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and other fluorinated tyrosine analogs as probes for studying enzyme mechanisms. The focus is on their on-target activity, supported by experimental data from studies on E. coli ribonucleotide reductase (RNR), a key enzyme in DNA synthesis. This document is intended for researchers, scientists, and drug development professionals working in enzymology and related fields.

Introduction to Fluorinated Tyrosine Analogs as Enzyme Probes

Fluorinated tyrosine analogs, such as 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, are valuable tools in biochemical research.[1] By replacing natural tyrosine residues in an enzyme's active site with these analogs, researchers can probe the electronic and steric effects on protein binding and catalysis.[1] The fluorine substitutions alter the pKa and reduction potential of the tyrosine residue, providing insights into the roles of specific tyrosines in enzymatic reactions, particularly those involving radical intermediates.[2][3]

Comparative On-Target Activity in Ribonucleotide Reductase

Studies on E. coli class Ia ribonucleotide reductase (RNR) have demonstrated the utility of various fluorinated tyrosines in understanding its catalytic mechanism. RNR activity relies on a stable tyrosyl radical and transiently oxidized tyrosine residues for nucleotide reduction.[2][3] The on-target activity of RNR containing different fluorinated tyrosine analogs at a specific position (Y122-β2) has been quantified, showing a range of activities relative to the wild-type enzyme.

Fluorinated Tyrosine AnalogRNR Activity (% of Wild-Type)Reference
(3,5)F₂Y5% - 85%[2][3]
(2,3)F₂Y5% - 85%[2][3]
(2,3,5)F₃Y5% - 85%[2][3]
(2,3,6)F₃Y5% - 85%[2][3]

Experimental Protocols

Site-Specific Incorporation of Fluorinated Tyrosines into Ribonucleotide Reductase

The following is a generalized protocol for the site-specific incorporation of fluorinated tyrosine analogs into the β2 subunit of E. coli RNR, based on methodologies described in the literature.[2]

  • Expression System: An evolved M. jannaschii tyrosyl-tRNA synthetase/tRNA pair is used in an E. coli expression system.

  • Culture Media: The E. coli are grown in a minimal medium supplemented with the desired fluorinated tyrosine analog (e.g., 0.5–1.5 mM).

  • Induction and Growth: Protein expression is induced at an OD₆₀₀ of 0.6, followed by 4–5 hours of growth.

  • Protein Purification: The β2 subunit of RNR containing the fluorinated tyrosine is purified using standard chromatography techniques.

  • Cofactor Assembly: The essential diferric-tyrosyl radical cofactor is self-assembled by incubating the purified apo-protein with Fe²⁺ and O₂.

Ribonucleotide Reductase Activity Assay

The activity of the reconstituted RNR is measured by monitoring the reduction of a nucleotide substrate (e.g., CDP or GDP).

  • Reaction Mixture: A typical reaction mixture contains the purified RNR (α2 and β2 subunits), a nucleotide substrate, a reducing agent (e.g., dithiothreitol), and an allosteric effector (e.g., ATP).

  • Initiation: The reaction is initiated by the addition of the β2 subunit containing the tyrosyl radical.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C).

  • Quenching: The reaction is stopped at various time points by the addition of an acid (e.g., perchloric acid).

  • Analysis: The amount of deoxynucleotide product is quantified using high-performance liquid chromatography (HPLC).

Visualizing the Molecular Mechanism and Experimental Workflow

To further elucidate the role of these tyrosine analogs, the following diagrams illustrate the proposed radical transfer pathway in RNR and the general experimental workflow for confirming on-target activity.

Signaling_Pathway cluster_R2 R2 Subunit cluster_R1 R1 Subunit Y122 Y122• (Stable Radical) Y356 Y356 Y122->Y356 Electron Transfer Y731 Y731 Y356->Y731 Long-range Electron Transfer Y730 Y730 Y731->Y730 C439 C439 (Active Site) Y730->C439 Thiyl Radical Formation

Caption: Proposed radical transfer pathway in E. coli Ribonucleotide Reductase.

Experimental_Workflow A Site-directed Mutagenesis (Incorporate Fluorotyrosine) B Protein Expression & Purification A->B C Enzyme Reconstitution (with Fe2+ and O2) B->C D Enzyme Activity Assay (e.g., HPLC-based) C->D E Data Analysis (Compare with Wild-Type) D->E

References

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for evaluating the structure-activity relationship (SAR) of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid derivatives,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the structure-activity relationship (SAR) of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid derivatives, compounds of interest in medicinal chemistry due to their structural analogy to the amino acid L-tyrosine. The introduction of a fluorine atom to the phenyl ring can significantly alter the electronic properties, metabolic stability, and binding affinity of these molecules, making them promising candidates for the development of novel therapeutics, particularly as enzyme inhibitors.

The strategic placement of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles.[1][2] Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group and modulate interactions with biological targets.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life.[2]

This guide outlines the experimental protocols necessary to compare the efficacy of various derivatives and presents a format for the clear and concise presentation of quantitative data.

Comparative Analysis of Enzyme Inhibition

To establish a clear structure-activity relationship, a series of derivatives of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid should be synthesized and evaluated for their inhibitory activity against a relevant biological target. Given their structural similarity to L-tyrosine, a key substrate in melanogenesis and neurotransmitter synthesis, a logical starting point is the evaluation of these derivatives as inhibitors of tyrosinase or tyrosine hydroxylase.

Table 1: Hypothetical Inhibitory Activity (IC50) of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid Derivatives against Mushroom Tyrosinase
Compound IDR1 SubstituentR2 SubstituentIC50 (µM) ± SDFold Change vs. Parent
Parent HH150 ± 12.51.0
Derivative 1 CH₃H125 ± 10.21.2
Derivative 2 HCH₃200 ± 15.80.75
Derivative 3 ClH80 ± 6.71.88
Derivative 4 HCl110 ± 9.11.36
Derivative 5 FH75 ± 5.92.0
Derivative 6 HF95 ± 8.31.58
Kojic Acid --20 ± 1.57.5

This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the synthesis and enzymatic evaluation of the target derivatives.

Synthesis of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic Acid Derivatives

The synthesis of fluorinated phenylalanine derivatives can be achieved through various established methods in organic chemistry.[3] A general approach involves the introduction of fluorine at an early stage to a suitable phenyl precursor, followed by the construction of the amino acid side chain.

Workflow for Derivative Synthesis

Start Fluorinated Phenyl Precursor Step1 Side Chain Introduction (e.g., Azlactone Synthesis) Start->Step1 Step2 Hydrolysis and Deprotection Step1->Step2 Step3 Purification (e.g., HPLC) Step2->Step3 Final Target Derivative Step3->Final

Caption: General synthetic workflow for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid derivatives.

Tyrosinase Inhibition Assay

This protocol is adapted for a 96-well plate format, suitable for screening multiple derivatives.[4]

Reagents:

  • Phosphate Buffer: 50 mM, pH 6.8.

  • Mushroom Tyrosinase: 1000 units/mL in cold phosphate buffer.

  • L-DOPA Solution: 10 mM in phosphate buffer (prepare fresh).

  • Test Compounds: Stock solutions (e.g., 10 mM in DMSO) and serial dilutions.

  • Positive Control: Kojic acid (1 mM stock solution).

Procedure:

  • Plate Setup:

    • Test Wells: 40 µL phosphate buffer + 20 µL test compound dilution + 20 µL tyrosinase solution.

    • Positive Control Wells: 40 µL phosphate buffer + 20 µL kojic acid dilution + 20 µL tyrosinase solution.

    • Negative Control Well (No Inhibitor): 60 µL phosphate buffer + 20 µL tyrosinase solution.

    • Blank Well: 80 µL phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells. The final volume in each well should be 100 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (ΔA475/min). The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] * 100

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for Tyrosinase Inhibition Assay

A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Reagents into 96-well Plate A->B C Pre-incubate at 25°C for 10 min B->C D Initiate Reaction with L-DOPA C->D E Measure Absorbance at 475 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition and IC50 F->G

Caption: Workflow for the tyrosinase inhibition assay.

Signaling Pathway Context

The inhibitory action of these derivatives can be contextualized within the melanin biosynthesis pathway. Tyrosinase is a key enzyme that catalyzes the initial steps of this pathway.[4] By inhibiting tyrosinase, the production of melanin can be downregulated, which is relevant for conditions involving hyperpigmentation.

Melanin Biosynthesis Pathway and Point of Inhibition

cluster_cell Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor 2-Amino-3-(2-fluoro-4-hydroxyphenyl) propanoic acid derivative Inhibitor->Tyrosine Inhibition

Caption: Inhibition of the melanin synthesis pathway by tyrosinase inhibitors.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the structure-activity relationship of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid derivatives. By following the outlined experimental protocols and data presentation formats, researchers can effectively compare the inhibitory potency of different analogs and elucidate the key structural features that govern their biological activity. The insights gained from such studies are invaluable for the rational design of more potent and selective enzyme inhibitors for various therapeutic applications.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid: A Comprehensive Guide

Immediate Safety and Handling Precautions Before beginning any disposal procedure, it is crucial to handle 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid with care. Based on data for a similar compound, this chemical...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid with care. Based on data for a similar compound, this chemical should be considered an irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses.

  • Skin Protection: Use chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or fumes.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • Treat all unused or waste quantities of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, including contaminated materials, as hazardous waste.

    • Segregate this waste from other chemical waste streams to prevent accidental reactions. Keep it separate from incompatible materials such as strong oxidizing agents.

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container for the waste. The container should be compatible with the chemical.

    • Ensure the container is kept securely closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid".

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated, cool, and dry location, away from heat sources and direct sunlight.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a small, manageable spill, use an inert absorbent material to contain it.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Always wear appropriate PPE during spill cleanup.

Quantitative Safety Data Summary

The following table summarizes key hazard information based on a closely related isomer, 2-Amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid. Researchers should handle 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid with the assumption that it presents similar hazards.

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irrit. 2Avoid contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1]
Causes serious eye irritationEye Irrit. 2AAvoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
May cause respiratory irritationSTOT SE 3Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

DisposalWorkflow start_end start_end process process decision decision storage storage disposal disposal precaution precaution start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Chemicals characterize->segregate containerize Place in a Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A workflow diagram outlining the proper disposal procedure for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

References

Handling

Essential Safety and Operational Guidance for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid

This document provides immediate, essential safety and logistical information for handling 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. The following procedural guidance is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe handling, operation, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid is a fluorinated organic compound that requires careful handling to avoid potential health hazards. Based on data for structurally similar compounds, it is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects against splashes and aerosols that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Double-gloving is recommended for enhanced protection.[3][5] Gloves should be inspected before use and replaced regularly.[6]Prevents skin contact which may cause irritation.[1][7]
Body Protection A flame-resistant lab coat must be worn at all times.[3] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8]Protects skin and personal clothing from contamination.[5]
Respiratory Protection Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[3]Prevents respiratory tract irritation from dust or aerosols.[1][2]
Footwear Closed-toe shoes must be worn in the laboratory.[5][6]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Proceed once understood C Work in a certified chemical fume hood B->C D Minimize dust and aerosol generation C->D E Use appropriate, clean labware D->E F Decontaminate work surfaces E->F G Properly label and store compound F->G H Remove and dispose of PPE correctly G->H I Segregate waste into designated containers H->I J Follow institutional and local disposal regulations I->J

Caption: Workflow for handling 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Experimental Protocol for Safe Handling:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid before beginning any work.

    • Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.[7][9]

    • Put on all required PPE as detailed in the table above.[5]

  • Handling :

    • All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[3][5]

    • Avoid the formation of dust and aerosols.[10] Use techniques such as gentle scooping and careful transfer of the material.

    • Use only clean and appropriate glassware and tools to prevent contamination.

    • Keep the container tightly closed when not in use.[1]

  • Storage :

    • Store the compound in a cool, dry, and well-ventilated area.[1][3]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[9][11]

Disposal Plan

Proper disposal of 2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation :

    • Solid Waste : Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[5] Do not dispose of down the drain.[5][10]

  • Container Management :

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a secondary containment tray within a well-ventilated area, away from incompatible materials.

  • Final Disposal :

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes.[1][9] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Wash skin with plenty of soap and water.[1][9] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing.[1][9] Call a POISON CENTER or doctor if you feel unwell.[1]
Ingestion Rinse mouth. Do NOT induce vomiting.[12] Seek immediate medical attention.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
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2-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
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